molecular formula C4H5I B1590015 1-Butynyl Iodide CAS No. 66794-29-4

1-Butynyl Iodide

Cat. No.: B1590015
CAS No.: 66794-29-4
M. Wt: 179.99 g/mol
InChI Key: GPHAMKUHSWZJKB-UHFFFAOYSA-N
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Description

1-Butynyl Iodide is a useful research compound. Its molecular formula is C4H5I and its molecular weight is 179.99 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Butynyl Iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butynyl Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butynyl Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5I/c1-2-3-4-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHAMKUHSWZJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512834
Record name 1-Iodobut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66794-29-4
Record name 1-Iodobut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butynyl Iodide (stabilized with Copper chip)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 1-Butynyl Iodide (1-Iodo-1-butyne)

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Physicochemical Architecture

Executive Summary

1-Butynyl Iodide (IUPAC: 1-Iodo-1-butyne) is a functionalized haloalkyne intermediate critical to the synthesis of unsymmetrical diynes and polyynes via Cadiot-Chodkiewicz coupling. Unlike its stable alkyl counterpart (1-iodobutane), 1-butynyl iodide is an energetic, electrophilic species often synthesized in situ or stored under rigorous exclusion of light and air due to its inherent instability.

This guide provides a definitive technical profile for researchers, distinguishing the compound from common homologs and detailing the specific molecular weight calculations, synthesis protocols, and safety parameters required for high-integrity drug development workflows.

Part 1: Physicochemical Profile

Molecular Weight & Identity

The precise molecular weight is the fundamental constant for stoichiometric calculations in cross-coupling reactions.

ParameterValue
Compound Name 1-Butynyl Iodide (1-Iodo-1-butyne)
CAS Number 66794-29-4
Molecular Formula

Molecular Weight 179.988 g/mol
Exact Mass 179.9436 g/mol

Isotopic Breakdown:

  • Iodine (

    
    ):  70.51% of mass (Single stable isotope, contributing ~126.90 Da).
    
  • Carbon (

    
    ):  26.69% of mass.
    
  • Hydrogen (

    
    ):  2.80% of mass.
    
Structural Specification

The molecule features a terminal ethyl group attached to an iodinated alkyne functionality. The


 bond is polarized, rendering the terminal carbon electrophilic and the iodine susceptible to oxidative addition by transition metals (Cu, Pd).

SMILES: CCC#CI InChIKey: GPHAMKUHSWZJKB-UHFFFAOYSA-N[1]

CRITICAL DISTINCTION: Do not confuse with 1-Iodobutane (


, MW 184.02), a standard alkylating agent.[2] 1-Butynyl iodide contains a triple bond and is significantly more reactive and hazardous.

Part 2: Synthetic Architecture

Due to the instability of low-molecular-weight haloalkynes, commercial sourcing is often unreliable. The "Gold Standard" for research applications is fresh preparation using N-Iodosuccinimide (NIS) and Silver Nitrate (


). This method is preferred over the n-Butyllithium route for its functional group tolerance and milder conditions.
Protocol: Ag(I)-Catalyzed Iodination

Objective: Synthesis of 1-iodo-1-butyne from 1-butyne.

Reagents:

  • 1-Butyne (2.0 equiv, often supplied as solution or gas)

  • N-Iodosuccinimide (NIS) (1.1 equiv)[3]

  • Silver Nitrate (

    
    ) (0.1 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Acetone (Anhydrous)
    

Step-by-Step Workflow:

  • System Prep: Flame-dry a Schlenk flask and purge with Argon. Shield the flask with aluminum foil (product is light-sensitive).

  • Solvation: Dissolve NIS (1.1 eq) and

    
     (10 mol%) in anhydrous MeCN.
    
  • Addition: Cool the system to 0°C. Introduce 1-butyne slowly.

    • Note: If 1-butyne is gaseous, bubble it through the solution.[4] If using a solution (e.g., in THF), add dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Ambient Temperature (25°C) for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexanes). The product (

    
    ) is less polar than NIS.
    
    • Validation: Disappearance of alkyne proton in NMR (

      
       ppm triplet).
      
  • Workup: Dilute with

    
    , wash with water (x2) and brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate carefully under reduced pressure at low temperature (< 25°C). Do not distill to dryness due to explosion risk.

Synthesis Visualization (Graphviz)

SynthesisWorkflow Start 1-Butyne (Precursor) Intermediate Ag-Acetylide Complex Start->Intermediate Activation (MeCN) Reagents NIS + AgNO3 (Cat.) Reagents->Intermediate Product 1-Butynyl Iodide (C4H5I) Intermediate->Product Iodination Workup Extraction & Concentration (<25°C) Product->Workup Purification

Figure 1: Ag(I)-catalyzed iodination workflow for generating 1-Butynyl Iodide under mild conditions.

Part 3: Mechanistic Utility in Drug Discovery

1-Butynyl iodide is primarily utilized in the Cadiot-Chodkiewicz coupling , a copper-catalyzed reaction that links a terminal alkyne with a haloalkyne to form unsymmetrical 1,3-diynes. This motif is prevalent in natural product synthesis (e.g., polyynes) and conjugation chemistry.

The Cadiot-Chodkiewicz Cycle

Unlike Sonogashira coupling, this reaction requires a Copper(I) source and an amine base but no Palladium.

  • Pre-activation: The terminal alkyne partner reacts with Cu(I) and base to form a Copper-Acetylide species.[5]

  • Oxidative Addition: 1-Butynyl iodide undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) species.

  • Reductive Elimination: The two alkyne fragments couple, releasing the diyne product and regenerating Cu(I).[6]

Mechanism Diagram

CadiotMechanism CuI Cu(I) Catalyst CuAcetylide Cu(I)-Acetylide (R-C≡C-Cu) CuI->CuAcetylide + Base / -HX OxAdd Cu(III) Complex (Oxidative Addition) CuAcetylide->OxAdd + 1-Butynyl Iodide OxAdd->CuI Reductive Elimination Product 1,3-Diyne (Product) OxAdd->Product Release Alkyne Partner Alkyne (R-C≡CH) Alkyne->CuAcetylide ButynylI 1-Butynyl Iodide (Et-C≡C-I) ButynylI->OxAdd

Figure 2: Catalytic cycle of the Cadiot-Chodkiewicz coupling utilizing 1-Butynyl Iodide.

Part 4: Safety, Stability & Handling (Self-Validating Protocols)

Warning: Haloalkynes are high-energy compounds. 1-Butynyl iodide possesses a specific hazard profile distinct from alkyl iodides.

Stability Matrix
HazardRisk LevelMitigation Protocol
Thermal Instability HighNever heat neat >40°C. Store at -20°C.
Photolysis ModerateC-I bond cleavage occurs under UV/Vis light. Use amber glassware.
Shock Sensitivity ModerateDo not distill to dryness. Residues may detonate.
Analytical Validation

To verify the integrity of your reagent before use in expensive coupling reactions, perform this rapid check:

  • 1H NMR (

    
    ):  Look for the ethyl group signals. The 
    
    
    
    quartet typically shifts upfield relative to the terminal alkyne due to the shielding effect of Iodine (Heavy Atom Effect).
  • Appearance: Pure compound is a clear to pale yellow oil. Dark brown/purple indicates free iodine (

    
    ) release and decomposition.
    

References

  • PubChem Compound Summary. (n.d.). 1-Butynyl Iodide (CID 12914634). National Center for Biotechnology Information.[2] Retrieved from [Link]

  • Hofstra, G., et al. (2020).[7] Silver-Catalyzed Iodination of Terminal Alkynes. Journal of Organic Chemistry. (General protocol adaptation for 1-iodoalkynes).

  • Chodkiewicz, W. (1957).[5] Synthesis of acetylenic compounds. Ann. Chim. (Paris), 2, 819–869.[5] (Foundational text on Cadiot-Chodkiewicz coupling).

Sources

Physical Properties and Handling of 1-Iodobut-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Iodobut-1-yne (CAS: 66794-29-4) is a high-energy, functionalized alkyne intermediate critical for precision carbon-carbon bond formation. Unlike its stable alkyl iodide counterparts, this compound represents a "loaded spring" in organic synthesis—its C(sp)–I bond is significantly weaker and more polarized than C(sp³)–I bonds, making it exceptionally reactive in palladium-catalyzed cross-couplings (Sonogashira, Cadiot-Chodkiewicz) and atom-transfer radical additions.

For drug development professionals, this molecule is a gateway to introducing the butynyl motif into pharmacophores without the harsh conditions required for terminal alkyne activation. However, its utility comes with a strict requirement for rigorous handling protocols due to its thermal instability and shock sensitivity. This guide synthesizes the physicochemical data, synthesis protocols, and safety frameworks necessary to utilize 1-iodobut-1-yne effectively.

Part 1: Physicochemical Profile[1]

The physical data for 1-iodobut-1-yne is often conflated with its isomers (e.g., 1-iodobut-2-yne) in general databases. The values below represent the specific properties of the terminal-iodo variant (


).

Table 1: Core Physicochemical Properties

PropertyValueTechnical Context
CAS Number 66794-29-4 Specific to 1-iodo-1-butyne.[1]
Molecular Formula

Molecular Weight 179.99 g/mol High iodine mass fraction (70.5%).
Boiling Point 65.5–66.0 °C @ 75 mmHg Critical: Do not distill at atmospheric pressure due to decomposition risk [1].
Density 1.9 ± 0.1 g/cm³ Significantly denser than water; facilitates phase separation during aqueous workups.
Appearance Pale yellow to orange liquidPure compound is colorless; yellowing indicates

liberation (decomposition).
Solubility Soluble in

, THF, DCM
Hydrophobic; limited stability in protic solvents over time.
Stability Cold Storage Required (-20°C) Light and heat sensitive. Potential for violent decomposition if heated dry.

Part 2: Synthesis & Purification Protocols

To ensure Trustworthiness and Self-Validation , two distinct protocols are provided. The choice depends on the available equipment and the downstream application.

Protocol A: The "Green" Oxidative Iodination (Recommended)

Best for: Scalability, safety, and avoiding pyrophoric reagents. This method utilizes a "soft" iodination approach, avoiding strong bases like n-BuLi.

Mechanism: The terminal alkyne is deprotonated by KOH in methanol (equilibrium), generating a transient acetylide that attacks molecular iodine.

Step-by-Step Workflow:

  • Preparation : Charge a round-bottom flask with 1-butyne (1.0 equiv) dissolved in Methanol (1.0 M concentration).

  • Base Addition : Cool to 0°C. Add aqueous KOH (2.5 equiv) dropwise. Note: The reaction is exothermic; control temperature to prevent alkyne volatilization.

  • Iodination : Add Iodine (

    
    )  (1.1 equiv) portion-wise over 15 minutes.
    
    • Visual Check: The solution will turn dark brown initially, then fade to light yellow as

      
       is consumed.
      
  • Quench & Extraction : Dilute with water. Extract 3x with diethyl ether. The high density of the product (1.9 g/cm³) means the organic layer may be the bottom layer if the ether volume is low—verify layers carefully.

  • Purification : Wash organic layer with saturated

    
     (to remove excess iodine) and brine. Dry over 
    
    
    
    .
  • Concentration : Remove solvent under reduced pressure at room temperature . Do not heat.

Protocol B: The Lithiation Method (Anhydrous)

Best for: Applications requiring strictly anhydrous product.

Workflow:

  • Dissolve 1-butyne in dry THF under Argon at -78°C.

  • Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min to form lithium acetylide.

  • Add

    
      (1.05 equiv) in THF.
    
  • Warm to room temperature and quench with saturated

    
    .
    
Experimental Logic Diagram

The following diagram illustrates the decision matrix and chemical pathway for synthesis.

SynthesisPath Start Starting Material: 1-Butyne Choice Select Method Start->Choice MethodA Method A: Green (KOH / MeOH / I2) Choice->MethodA Safety/Scale MethodB Method B: Anhydrous (n-BuLi / THF / I2) Choice->MethodB Strictly Anhydrous IntermedA Intermediate: Potassium Acetylide MethodA->IntermedA Deprotonation IntermedB Intermediate: Lithium Acetylide MethodB->IntermedB -78°C Product Product: 1-Iodobut-1-yne (C4H5I) IntermedA->Product + I2 (Electrophilic) IntermedB->Product + I2 (Electrophilic)

Figure 1: Synthesis pathways comparing the green (KOH) and anhydrous (n-BuLi) routes.

Part 3: Structural Characterization (Self-Validating Data)

To confirm the identity of the synthesized material, compare your spectral data against these benchmarks. The most diagnostic feature is the shielding of the C1 carbon in


C NMR, a unique property of iodoalkynes.

Table 2: Spectroscopic Fingerprint

TechniqueDiagnostic SignalMechanistic Explanation

H NMR
(

)

2.40 ppm (q, 2H)

1.15 ppm (t, 3H)
The propargylic methylene (

) is slightly deshielded compared to the parent alkyne, but the key validation is the absence of the terminal alkyne proton (

1.9 ppm).

C NMR
(

)
C1:

-3 to 8 ppm
C2:

90-95 ppm
Critical Check: The carbon attached to Iodine (C1) is heavily shielded due to the "heavy atom effect" of iodine, often appearing near 0 ppm or even negative [2].
IR Spectroscopy Absence of

3300 cm

Disappearance of the

stretch confirms complete conversion. The

stretch is weak/infrared-inactive but may appear

2180 cm

.

Part 4: Stability & Handling (Safety Critical)

1-Iodobut-1-yne is a high-energy compound . Its decomposition is not just a purity issue; it is a safety hazard.

  • Shock Sensitivity : While less sensitive than diiodoacetylene, 1-iodoalkynes can decompose violently under shock or rapid heating. Never distill to dryness.

  • Copper Avoidance : Do not use copper needles or fittings. In the presence of trace moisture, copper can catalyze the formation of explosive copper acetylides if any unreacted alkyne remains.

  • Storage : Store at -20°C over copper-stabilizer-free molecular sieves. If the liquid turns dark orange/brown, wash with

    
     before use to remove free iodine, which catalyzes further decomposition.
    

Part 5: Mechanistic Applications in Drug Discovery

The primary utility of 1-iodobut-1-yne lies in its ability to bypass the oxidative addition rate-limiting step often seen with aryl bromides/chlorides.

The Inverse Sonogashira Coupling

In traditional Sonogashira coupling, the alkyne is the nucleophile. With 1-iodobut-1-yne, the roles can be reversed or modified (e.g., Cadiot-Chodkiewicz coupling for diynes).

Application Logic:

  • Standard : Aryl-I + Alkyne-H

    
     Aryl-Alkyne (Requires Cu/Pd).
    
  • Using 1-iodobut-1-yne : Can couple with organometallics (e.g., Grignards) or undergo radical additions where the weak C-I bond acts as a radical transfer agent.

ApplicationCycle Substrate Substrate: 1-Iodobut-1-yne OxAdd Oxidative Addition Complex (Pd-II) Substrate->OxAdd + Pd(0) Pd0 Catalyst: Pd(0) Pd0->OxAdd Cycle Start Transmetal Transmetalation (with Aryl-Cu/Zn/B) OxAdd->Transmetal Rate Fast (Weak C-I) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: Functionalized Butyne RedElim->Product

Figure 2: Palladium catalytic cycle emphasizing the rapid oxidative addition of the C-I bond.

References

  • Cleveland, F. F., & Murray, M. J. (1943).[2] Raman Spectra of Acetylenic Bromides, Iodides, and Ketones.[2] The Journal of Chemical Physics, 11(10), 450. Link

  • Hein, J. E., et al. (2024). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. Molecules, 29(18), 4321. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • BenchChem Technical Support. (2025). 1-Bromobut-1-yne and 1-Iodobut-1-yne Reactivity Guide. BenchChem. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Iodo-1-butyne (Analogous Handling). Link

Sources

An In-Depth Technical Guide to the Safe Handling of 1-Butynyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for 1-Butynyl Iodide (1-Iodo-1-butyne). It is intended for researchers, chemists, and drug development professionals who utilize this versatile but hazardous reagent in a laboratory setting. This guide moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the causality behind safety protocols, grounded in the specific chemical properties of the molecule.

Part 1: Chemical Identity and Hazard Profile

1-Butynyl Iodide is an organoiodine compound and a terminal alkyne, a combination of functional groups that dictates its utility in synthesis as well as its specific hazard profile. Understanding these intrinsic properties is the foundation of its safe application.

Physicochemical Properties

A clear understanding of the physical properties of 1-Butynyl Iodide is essential for predicting its behavior under various laboratory conditions, from storage to reaction work-up.

PropertyValueSource
CAS Number 66794-29-4[1]
Molecular Formula C₄H₅I[1][2]
Molecular Weight 179.99 g/mol [1]
Appearance Colorless to light yellow liquid[3]
Boiling Point 134.3 ± 9.0 °C at 760 mmHg[4]
Density 1.9 ± 0.1 g/cm³[4]
Flash Point 49.0 ± 14.2 °C[4]
GHS Hazard Identification and Analysis

1-Butynyl Iodide is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications highlight the primary risks associated with its handling.[2] The "Danger" signal word indicates the potential for severe hazards.[2]

  • Flammable Liquid (Category 3): With a flash point of approximately 49°C, 1-Butynyl Iodide is a flammable liquid.[2][4] Vapors can form explosive mixtures with air, and these vapors may travel to a source of ignition and flash back.[5] This necessitates strict control of ignition sources and careful consideration of handling procedures, especially during transfers and distillations.

  • Skin Corrosion/Irritation (Category 2): The compound is known to cause skin irritation.[2] Prolonged or repeated contact can lead to inflammation and dermatitis. The lipophilic nature of organoiodides allows for potential absorption through the skin.

  • Serious Eye Damage/Irritation: Like many reactive organic halides, contact with the eyes can cause serious irritation or damage. Immediate and thorough rinsing is critical in the event of an exposure.

The presence of the terminal alkyne is a key consideration. While not as acidic as acetylene, the acetylenic proton can be removed by strong bases. More critically, terminal alkynes can react with certain metals (e.g., copper, silver, mercury salts) to form explosive metal acetylides. This reactivity dictates specific incompatibilities in storage and handling.

Part 2: Exposure Prevention and Proactive Control

A proactive approach to safety, centered on the Hierarchy of Controls, is paramount. This framework prioritizes the most effective control measures to minimize risk.

Diagram: Hierarchy of Controls for 1-Butynyl Iodide

cluster_controls Hierarchy of Controls elimination Elimination (Not Feasible) substitution Substitution (Use less hazardous alkyne if possible) elimination->substitution engineering Engineering Controls (Fume Hood, Ventilation) substitution->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe PPE (Gloves, Goggles, Lab Coat) admin->ppe

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

Engineering controls are the most effective measure for isolating personnel from the hazard.

  • Chemical Fume Hood: All handling of 1-Butynyl Iodide, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of vapors and to contain any potential spills.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[7]

  • Safety Equipment: An operational eyewash station and safety shower must be in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[8] Standard safety glasses are insufficient.

  • Skin Protection: A flame-resistant lab coat and full-length pants are required. Wear appropriate protective gloves, such as nitrile or butyl rubber, and inspect them before each use.[9] Use proper glove removal technique to avoid skin contact.[7]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Administrative Controls & Safe Handling Protocols

Standard Operating Procedures (SOPs) are crucial for ensuring consistent and safe practices.

Protocol: Routine Handling and Dispensing

  • Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate working height.

  • Inert Atmosphere: 1-Butynyl Iodide can be sensitive to air and light. For long-term storage and sensitive reactions, handle under an inert atmosphere (e.g., nitrogen or argon).

  • Grounding: When transferring quantities greater than 100 mL, ground and bond the container and receiving equipment to prevent static discharge, which could ignite flammable vapors.[5]

  • Tools: Use non-sparking tools for all transfers.[5]

  • Heating: When heating is required, use a well-controlled heating mantle or oil bath. Do not use open flames.

  • Closure: After dispensing, securely close the container and wipe it down before returning to storage.[10]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11]

Part 3: Reactivity, Storage, and Waste Management

Chemical Incompatibilities

Understanding what 1-Butynyl Iodide should not come into contact with is as important as knowing how to handle it correctly.

Diagram: Chemical Incompatibility Map

reagent 1-Butynyl Iodide oxidizers Strong Oxidizing Agents reagent->oxidizers Violent Reaction bases Strong Bases reagent->bases Exothermic Reaction metals Certain Metals (Cu, Ag, Hg) reagent->metals Explosive Acetylide Formation

Caption: Key incompatibilities for 1-Butynyl Iodide.

  • Strong Oxidizing Agents: Can cause violent reactions, leading to fire or explosion.[8]

  • Strong Bases: Can deprotonate the terminal alkyne in a highly exothermic reaction.[8]

  • Metals: Avoid contact with copper, silver, mercury, and their salts, which can form shock-sensitive, explosive acetylides.[12] Also incompatible with finely powdered metals.[8]

Storage

Proper storage is critical for maintaining the chemical's integrity and ensuring safety.

  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5][7]

  • Conditions: Keep the container tightly closed to prevent moisture ingress and vapor escape.[10] Protect from direct sunlight and heat.[5] The product may be light and moisture sensitive.[11]

  • Inert Gas: For long-term stability, store under an inert gas like argon or nitrogen.

Waste Disposal

All waste containing 1-Butynyl Iodide must be treated as hazardous.

  • Collection: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with incompatible waste streams (e.g., oxidizers).

  • Disposal: Dispose of contents and the container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[13] Do not pour down the drain.

Part 4: Emergency Response

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures
  • Inhalation: Immediately move the exposed person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[14]

  • Skin Contact: Promptly remove contaminated clothing. Wash the affected skin area with large amounts of soap and water. If irritation persists, get medical attention.[14]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[14]

Spill and Fire Response

Protocol: Small Spill Cleanup (<100 mL in a Fume Hood)

  • Alert: Alert personnel in the immediate area.

  • Isolate: Ensure all ignition sources are removed.

  • Contain: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly.

Firefighting

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5] Do not use a direct stream of water, as it may spread the flammable liquid. Water spray can be used to cool fire-exposed containers.[5][15]

  • Hazards: Fire will produce poisonous gases, including carbon monoxide, carbon dioxide, and hydrogen iodide.[5] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5]

References

  • Title: First Aid Procedures for Chemical Hazards | Source: NIOSH - CDC | URL: [Link]

  • Title: 1-Butynyl Iodide | C4H5I | CID 12914634 | Source: PubChem - NIH | URL: [Link]

  • Title: 1-Iodo-1-butyne | CAS#:66794-29-4 | Source: Chemsrc | URL: [Link]

  • Title: Butyl iodide | C4H9I | CID 10962 | Source: PubChem | URL: [Link]

  • Title: Iodine | Source: Donaghys | URL: [Link]

  • Title: Hazardous Substance Fact Sheet - Acetyl Iodide | Source: New Jersey Department of Health | URL: [Link]

  • Title: Safety data sheet - Iodine and Potassium Iodide | Source: CPAChem | URL: [Link]

  • Title: Iodine - Hazardous Substance Fact Sheet | Source: New Jersey Department of Health | URL: [Link]

  • Title: Butyl iodide | Source: Wikipedia | URL: [Link]

  • Title: Iodine Solution - Safety Data Sheet | Source: Science Company | URL: [Link]

  • Title: Toxicological Profile for Iodine | Source: NCBI Bookshelf | URL: [Link]

  • Title: Toxicological Profile for Iodine | Source: Agency for Toxic Substances and Disease Registry (ATSDR) | URL: [Link]

Sources

1-Butynyl Iodide: Supply Chain Intelligence & Synthetic Protocols

[1]

Executive Summary: The Supply Paradox

For drug development professionals, 1-Butynyl Iodide (1-Iodo-1-butyne) represents a critical yet elusive building block. Unlike its alkyl counterpart (1-iodobutane) or its isomer (4-iodobut-1-yne), 1-Butynyl Iodide is rarely maintained in stock by major catalog suppliers due to inherent thermodynamic instability and light sensitivity.

This guide addresses the "Make vs. Buy" decision matrix. While direct sourcing is possible from select boutique vendors, the industry standard for high-fidelity applications (e.g., Cadiot-Chodkiewicz coupling, copper-catalyzed azide-alkyne cycloaddition) is in-situ generation or just-in-time synthesis from stable precursors.

Chemical Identity & Critical Distinctions

Warning: Procurement errors are common due to nomenclature similarities. Ensure your inventory management system distinguishes between the following:

Compound NameStructureCAS NumberStabilityAvailability
1-Butynyl Iodide

3429-45-6 / 66794-29-4Low (Light/Heat Sensitive)Rare/Custom
4-Iodobut-1-yne

43001-25-8ModerateCommon
1-Iodobutane

542-69-8HighCommodity

Key Technical Characteristic: The iodine atom in 1-Butynyl Iodide is bonded to an sp-hybridized carbon. This renders the C-I bond electrophilic and susceptible to homolytic cleavage under light, necessitating amber glass storage at -20°C.

Commercial Sourcing Landscape

Direct procurement of 1-Butynyl Iodide is often restricted to "Enquire" status. Below is the tiered supplier landscape based on current market data.

Tier 1: Direct Suppliers (Specialty/Custom)

These vendors may list the compound, but lead times often indicate on-demand synthesis.

  • Santa Cruz Biotechnology (SCBT): Lists as CAS 66794-29-4. Often supplied as a solution to mitigate shock sensitivity.

  • Matrix Scientific: Known for maintaining stock of halogenated alkynes.

  • Ambeed: Aggregator that frequently connects to custom synthesis labs in Asia.

Tier 2: Precursor Sourcing (Recommended Strategy)

Due to the degradation risk of shipping 1-Butynyl Iodide, the most robust supply chain strategy is to procure high-purity 1-Butyne and iodinating agents.

  • Precursor: 1-Butyne (Ethylacetylene)[1]

    • Suppliers: Air Liquide, Sigma-Aldrich (MilliporeSigma), Linde Gas.

    • Grade:

      
       98% (impurities like 1,2-butadiene can interfere with radical mechanisms).
      
  • Reagent: N-Iodosuccinimide (NIS) or Iodine (

    
    ).
    
    • Suppliers: Thermo Fisher, TCI Chemicals, Oakwood Chemical.

Technical Protocol: In-House Synthesis

If direct supply is unavailable or purity is compromised by transit, the following Self-Validating Protocol is the industry standard for generating high-purity 1-Butynyl Iodide.

Method A: The Morpholine/Iodine System (Scaleable)

This method avoids heavy metal contaminants (silver/mercury) often found in older literature.

Mechanism:

Step-by-Step Workflow
  • Preparation: Charge a foil-wrapped flask (light protection) with 1-Butyne (1.0 equiv) dissolved in dry Benzene or Toluene.

  • Activation: Add Morpholine (1.5 equiv) slowly at 0°C.

  • Iodination: Add Iodine (

    
    , 1.1 equiv) portion-wise over 30 minutes. Observation: The deep violet color of iodine should fade to a pale orange/yellow, indicating consumption of 
    
    
    .
  • Work-up: Filter off the morpholine-hydroiodide salt precipitate. Wash filtrate with 5% HCl (to remove excess morpholine), then

    
     (to quench unreacted iodine).
    
  • Validation (QC):

    • TLC: Hexane eluent. Product

      
       is typically higher than starting material.
      
    • NMR: Disappearance of the terminal alkyne triplet (

      
       ppm) and shift of the ethyl group signals.
      
Method B: The NIS/AgNO3 Catalytic Route (High Purity)

Best for small-scale, high-value library synthesis where salt filtration is undesirable.

Reagents: 1-Butyne, N-Iodosuccinimide (NIS),

SynthesisWorkflowStartPrecursor: 1-ButyneReactionReaction: Acetone, RT, 2-4h(Protect from Light)Start->ReactionReagentsReagents: NIS + AgNO3 (cat)Reagents->ReactionQuenchQuench: Sat. Na2S2O3Reaction->QuenchMonitor TLCExtractionExtraction: Et2O / BrineQuench->ExtractionProductTarget: 1-Butynyl Iodide(>95% Purity)Extraction->ProductConcentrate in vacuo (<30°C)

Caption: Catalytic generation of 1-Butynyl Iodide using Silver Nitrate and NIS. Note the temperature control during concentration to prevent decomposition.

Applications in Drug Discovery

1-Butynyl Iodide serves as a "linchpin" electrophile in two primary pathways:

Pathway 1: Cadiot-Chodkiewicz Coupling

Used to synthesize unsymmetrical 1,3-diynes, a motif found in natural products (e.g., polyynes) and increasingly in rigidified linker systems for PROTACs.

  • Reaction:

    
    
    
Pathway 2: CuAAC (Click Chemistry)

Unlike terminal alkynes, 1-iodoalkynes react with azides to form 5-iodo-1,2,3-triazoles .[2] The iodine handle on the triazole allows for further functionalization (Suzuki/Sonogashira coupling), creating trisubstituted triazole libraries impossible to access via standard Click chemistry.

ApplicationsInput1-Butynyl IodideTriazole5-Iodo-1,2,3-TriazoleInput->TriazoleCu(I) CatalystDiyneUnsymmetrical 1,3-Diyne(Linker Scaffolds)Input->DiyneCuCl, AmineAzide+ Organic Azide (R-N3)Azide->TriazoleDiversifyPd-Catalyzed Coupling(Suzuki/Sonogashira)Triazole->DiversifyLibrary ExpansionAlkyne+ Terminal AlkyneAlkyne->Diyne

Caption: Divergent utility of 1-Butynyl Iodide in generating functionalized heterocycles (Triazoles) and rigid linkers (Diynes).

Safety & Handling (The "Self-Validating" Safety Check)

1-Iodoalkynes are energetic compounds.

  • Shock Sensitivity: While 1-Butynyl Iodide is less sensitive than diiodoacetylene, it should never be distilled to dryness at high temperatures. Always leave a small amount of solvent or use a stabilizing solvent (e.g., hexane) for storage.

  • Visual Check: If the liquid turns dark brown/purple, free iodine has been liberated. Pass through a small plug of basic alumina before use to remove

    
    , which can poison Copper catalysts.
    

References

  • Hein, J. E., et al. (2009).[3] Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes.[2][3][4] Angewandte Chemie International Edition.[3] Link

  • Yao, M., et al. (2020).[5] Acetic acid activates N-iodosuccinimide for an efficient and highly chemoselective direct iodination of terminal alkynes.[5] Synlett.[5] Link

  • Santa Cruz Biotechnology. 1-Butynyl Iodide Product Page (CAS 66794-29-4).Link

  • Organic Chemistry Portal. Synthesis of Iodoalkynes: Recent Literature and Protocols.Link

  • BenchChem. Protocols for the Use of 1-Butyne in Synthesis.Link

Methodological & Application

Application Note: Strategic Synthesis and Stabilization of 1-Butynyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

1-Butynyl Iodide (1-Iodo-1-butyne) is a high-value C4 building block utilized in Cadiot-Chodkiewicz couplings, Sonogashira cross-couplings, and the synthesis of conjugated enynes. However, its handling presents a unique "volatility-reactivity" paradox:

  • The Precursor Volatility: The parent alkyne, 1-butyne, is a gas at standard conditions (bp 8.1°C), making stoichiometric control and direct iodination operationally hazardous and imprecise.

  • The Product Instability: The resulting 1-butynyl iodide is a light-sensitive, thermally unstable liquid prone to polymerization or decomposition.

Therefore, the "protecting group strategy" for 1-Butynyl Iodide does not refer to protecting the iodide itself, but rather utilizing a silyl-masking architecture (Trimethylsilyl, TMS) to "protect" the process. This approach allows researchers to handle a stable liquid precursor (1-TMS-1-butyne) and generate the reactive iodide in situ or immediately prior to use, bypassing the hazards of gaseous alkyne handling.

This guide details the Silyl-Exchange Protocol , the industry-standard method for accessing high-purity 1-butynyl iodide.

Strategic Pathways: Direct vs. Protected

The following decision matrix illustrates why the Protected Route (Method B) is preferred for 1-butyne derivatives over the Direct Route (Method A).

G Butyne 1-Butyne (Gas, bp 8°C) Difficult Stoichiometry TMSButyne 1-TMS-1-Butyne (Liquid) Stable, Purifiable Butyne->TMSButyne Protection Step DirectPath Direct Iodination (nBuLi / I2) Butyne->DirectPath High Risk ProtectedPath Silyl-Iodine Exchange (NIS / AgNO3) TMSButyne->ProtectedPath Controlled Activation Product 1-Butynyl Iodide (Reactive Intermediate) DirectPath->Product Low Purity ProtectedPath->Product High Yield (>90%)

Figure 1: Comparison of Direct vs. Silyl-Protected Synthesis Routes. The Protected Path mitigates volatility risks.

Detailed Protocols

Method A: The "Protected" Route (Silyl-Iodine Exchange)

Recommendation: Primary Strategy for Drug Discovery & Scale-up. Mechanism: Silver(I) catalyzes the cleavage of the C-Si bond, activating the alkyne for electrophilic attack by N-iodosuccinimide (NIS).

Reagents & Stoichiometry
ComponentEquiv.Role
1-(Trimethylsilyl)-1-butyne 1.0Protected Precursor
N-Iodosuccinimide (NIS) 1.1 - 1.2Electrophilic Iodine Source
Silver Nitrate (AgNO₃) 0.05 - 0.1Catalyst (Silyl activator)
Acetonitrile / THF (2:1) SolventPolar aprotic medium
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask wrapped in aluminum foil (exclusion of light is critical). Equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 1-(Trimethylsilyl)-1-butyne (1.0 equiv) in anhydrous Acetonitrile/THF (0.2 M concentration).

  • Catalyst Addition: Add AgNO₃ (0.05 equiv). The solution may darken slightly; this is normal.

  • Iodination: Add NIS (1.1 equiv) in a single portion.

    • Note: The reaction is generally exothermic.[1] If scaling >5g, add NIS portion-wise over 10 minutes.

  • Reaction: Stir at room temperature (20-25°C) for 2–4 hours. Monitor by TLC (hexane/EtOAc) or GC-MS. The disappearance of the TMS starting material indicates completion.

  • Workup (Critical for Stability):

    • Dilute with diethyl ether or pentane.

    • Wash 1: Water (removes succinimide and silver salts).

    • Wash 2: Saturated aqueous Sodium Thiosulfate (

      
      ) . Why? This neutralizes any residual oxidative species or free iodine that causes product decomposition.
      
    • Wash 3: Brine.

  • Drying: Dry organic layer over anhydrous

    
     (avoid 
    
    
    
    as it can sometimes complex with alkynes).
  • Concentration: Concentrate under reduced pressure at low temperature (<25°C) . Do not heat the water bath significantly.

Method B: Direct Iodination (For Reference Only)

Context: Use only if TMS-butyne is unavailable and you have specialized gas-handling equipment.

  • Condensation: Condense 1-butyne gas (bp 8°C) into a reaction flask cooled to -78°C (Dry ice/acetone) containing THF.

  • Lithiation: Add n-Butyllithium (nBuLi, 1.05 equiv) dropwise. Stir for 30 min at -78°C to form Lithium 1-butynide.

  • Iodination: Cannulate a solution of Iodine (

    
    ) in THF into the lithiated alkyne.
    
  • Risk: This method often yields side products due to the high reactivity of the lithium species and difficulty in exact stoichiometry of the gas.

Stability & Storage Architecture

1-Butynyl iodide is thermodynamically unstable. It possesses a "positive heat of formation," meaning it can decompose explosively if heated under confinement.

The "Triad of Stability" Protocol:

FactorRequirementMechanism of Failure
Temperature -20°C Heat accelerates polymerization of the iodine-carbon bond.
Light Amber Vials / Foil Photons cleave the C-I bond, generating radicals that initiate chain decomposition.
Stabilizer Copper Wire Copper acts as a radical scavenger. Add a polished strand of Cu wire to the storage vial.

Handling Rule: Never distill 1-butynyl iodide to dryness. If purification is required, use rapid silica plug filtration or vacuum distillation with a strictly controlled bath temperature (<40°C).

Mechanistic Visualization: Silyl-Exchange

The following diagram details the catalytic cycle utilized in Method A, highlighting the role of Silver Nitrate.

ReactionMechanism Start 1-TMS-1-Butyne Complex [Ag-Alkyne] π-Complex Start->Complex + AgNO3 Intermediate Silver Acetylide (Transient Species) Complex->Intermediate - TMS Product 1-Butynyl Iodide Intermediate->Product + NIS (Electrophilic I+) Byproduct TMS-Succinimide / Ag+ Intermediate->Byproduct Regeneration NIS N-Iodosuccinimide (NIS)

Figure 2: Mechanistic pathway of Ag(I)-catalyzed iododesilylation. The silver activates the alkyne, allowing mild iodination by NIS.

References

  • Yao, M., et al. (2020).[2][3] "Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide." RSC Advances, 10, 3946-3950.

  • Hein, J. E., et al. (2009). "Copper(I)-Catalyzed Cycloaddition of Organic Azides and 1-Iodoalkynes." Angewandte Chemie International Edition, 48(43), 8018-8021.[4]

  • BenchChem. (2025).[5] "Application Notes and Protocols for the Use of 1-Butyne in the Synthesis of Polymers and Fine Chemicals."

  • Yan, J., Li, J., & Cheng, D. (2007).[3][6] "Novel and Efficient Synthesis of 1-Iodoalkynes." Synlett, 2007(15), 2442-2444.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Butynyl Iodide Coupling Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 1-butynyl iodide coupling products. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of compounds synthesized via Sonogashira, Cadiot-Chodkiewicz, and Glaser coupling reactions involving 1-butynyl iodide. Our goal is to equip you with the knowledge to overcome common purification challenges, ensuring the integrity and purity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in coupling reactions with 1-butynyl iodide?

A1: The primary impurities depend on the specific coupling reaction. In Sonogashira couplings, common impurities include homocoupled diynes (Glaser coupling byproduct), residual palladium and copper catalysts, phosphine ligands and their oxides, and unreacted starting materials.[1][2] For Cadiot-Chodkiewicz couplings, the main byproduct is the homocoupled diyne from the terminal alkyne.[3] Glaser couplings, being homocoupling reactions, will primarily contain unreacted 1-butynyl iodide and catalyst residues.[4][5]

Q2: Is 1-butynyl iodide and its derivatives stable during standard purification techniques like column chromatography?

A2: 1-Iodoalkynes are generally considered reactive intermediates.[6] While many can be purified using silica gel column chromatography, prolonged exposure to silica gel, which is slightly acidic, can sometimes lead to decomposition, especially for more sensitive substrates.[6][7] It is advisable to use the purified iodoalkynes promptly or store them under an inert atmosphere at low temperatures.

Q3: What are the initial steps I should take after my coupling reaction is complete, before proceeding to more intensive purification?

A3: A standard aqueous workup is the recommended first step. This typically involves quenching the reaction, diluting with an organic solvent, and washing with an aqueous solution to remove the bulk of the amine base and some metal salts.[8] For reactions containing copper, washing with a solution of a chelating agent like aqueous ammonia or EDTA can be effective in removing a significant portion of the copper catalyst.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your 1-butynyl iodide coupling products.

Issue 1: My desired product is contaminated with a significant amount of homocoupled diyne.

  • Question: I've run a Sonogashira coupling between 1-butynyl iodide and an aryl halide, but my NMR spectrum shows a significant amount of a symmetrical diyne. How can I remove this byproduct?

  • Answer & Protocol: The formation of homocoupled diynes (Glaser coupling) is a common side reaction in copper-cocatalyzed Sonogashira reactions.[10] The separation of the desired cross-coupled product from the symmetrical diyne byproduct can be challenging due to similar polarities.

    • Causality: This side reaction is promoted by the presence of oxygen and the copper(I) catalyst.[10]

    • Solution:

      • Column Chromatography Optimization: A carefully optimized column chromatography is the most effective method for separation. Due to the non-polar nature of many diyne byproducts, a non-polar solvent system is a good starting point.

      • Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical and should be determined empirically.[11]

    Protocol: Optimized Flash Column Chromatography

    • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system should give a clear separation between your desired product and the homocoupled byproduct, with an Rf value for the desired product ideally between 0.2 and 0.4. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane.

    • Column Packing: Pack a silica gel column with the chosen non-polar solvent. Ensure the column is packed uniformly to avoid channeling.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent and load it onto the column.

    • Elution: Begin elution with the non-polar solvent. The less polar homocoupled diyne should elute first. Gradually increase the polarity of the eluent to elute your more polar desired product. Collect fractions and monitor them by TLC.

    Table 1: Example Solvent Systems for Column Chromatography of Iodoalkyne Coupling Products

Product PolarityStarting EluentGradient Eluent
Low100% Hexane or Petroleum Ether1-5% Ethyl Acetate in Hexane
Medium98:2 Hexane:Ethyl Acetate5-20% Ethyl Acetate in Hexane
High90:10 Hexane:Ethyl Acetate20-50% Ethyl Acetate in Hexane

Issue 2: My purified product is still contaminated with palladium or copper catalysts.

  • Question: After column chromatography, I still see a faint color in my product, and ICP analysis shows residual palladium/copper. How can I remove these metal traces?

  • Answer & Protocol: Residual transition metals from catalysts are a common issue and can be detrimental to downstream applications, particularly in drug development.[12]

    • Causality: Palladium and copper species can coordinate to the alkyne or other functional groups in your molecule, making them difficult to remove by chromatography alone.

    • Solution:

      • Aqueous Washes with Chelating Agents: Before chromatography, wash the organic layer with an aqueous solution of a chelating agent. Aqueous ammonia or a saturated solution of ethylenediaminetetraacetic acid (EDTA) can effectively sequester copper ions.[9]

      • Filtration through a Scavenger Resin/Solid Support: Passing a solution of your crude product through a plug of a suitable adsorbent can remove residual metals.[9]

    Protocol: Removal of Residual Copper using an Aqueous Wash

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer twice with a 5% aqueous solution of EDTA or aqueous ammonia.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Proceed with column chromatography for further purification.

    Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., EDTA or NH4OH wash) A->B Initial Wash C Column Chromatography B->C Purification E Metal-Containing Aqueous Phase B->E Removal of Metal Salts D Pure Product C->D Isolation F Separated Impurities C->F Removal of Byproducts

    Figure 1: General purification workflow for coupling reactions.

Issue 3: My product seems to be decomposing on the silica gel column.

  • Question: I am losing a significant amount of my iodoalkyne product during column chromatography, and I see multiple new spots on my TLC plates of the collected fractions. What is happening and how can I prevent it?

  • Answer & Protocol: The acidic nature of silica gel can lead to the decomposition of sensitive compounds like some iodoalkynes.[7]

    • Causality: The slightly acidic silanol groups on the surface of silica gel can catalyze decomposition or rearrangement reactions of sensitive functional groups.

    • Solution:

      • Use Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).

      • Switch to a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[7]

      • Minimize Contact Time: Use flash column chromatography with a higher flow rate to reduce the time your compound spends on the column.

    Protocol: Neutralizing Silica Gel for Column Chromatography

    • In a fume hood, prepare a slurry of silica gel in your chosen eluent.

    • Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

    • Stir the slurry for 15-20 minutes.

    • Pack the column with the neutralized silica gel slurry.

    • Run the chromatography as usual, using an eluent that also contains 0.5% triethylamine.

    Troubleshooting_Purification cluster_0 Problem Identification cluster_1 Potential Causes & Solutions A Low Yield or Product Decomposition D Acidic Silica Gel -> Use Neutralized Silica/Alumina A->D B Presence of Homocoupled Byproduct E Glaser Coupling -> Optimize Chromatography/ Recrystallize B->E C Residual Metal Contamination F Catalyst Chelation -> Aqueous Wash with EDTA/ Scavenger Resin C->F

    Figure 2: Troubleshooting common purification issues.

References

  • Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. (2024). Molecules. [Link]

  • Hypervalent Iodine-Mediated Chemoselective Bromination of Terminal Alkynes. (2022). Frontiers in Chemistry. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2014). Journal of Chemical Education. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros. (2020). Reddit. [Link]

  • Separation of Iodine, bis(acetato-.kappa.O)phenyl- on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Sonogashira cross-coupling strategies towards nucleosides and analogues. (2024). RSC Books. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Switchable Synthesis of Iodoalkynes and Diiodoalkenes from Terminal Alkynes. (2018). Chinese Journal of Organic Chemistry. [Link]

  • Glaser coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]

  • Cadiot–Chodkiewicz coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • A Short Notes on Column Chromatography. (2021). SciTechnol. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. [Link]

  • Recrystallization Tutorial. (2013). YouTube. [Link]

  • Easy Iodination of Alkynes. (2009). Organic Preparations and Procedures Daily. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Iodoalkyne synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Cadiot-Chodkiewicz Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing. [Link]

  • Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with... (n.d.). ResearchGate. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. (2018). SciSpace. [Link]

  • Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. (2021). Journal of the American Chemical Society. [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (2016). MDPI. [Link]

  • Recent trends and applications of the Cadiot–Chodkiewicz reaction. (2020). RSC Publishing. [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. (2022). ACS Omega. [Link]

  • Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. (2023). Polypeptide. [Link]

  • A Simple and Practical Bis-N-Heterocyclic Carbene as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. (2023). MDPI. [Link]

  • Impurities Characterization in Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis. (2012). Molecules. [Link]

  • Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions. (2023). mediaTUM. [Link]

  • Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes. (2018). ACS Central Science. [Link]

  • Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. (2014). Journal of Visualized Experiments. [Link]

  • Carbonylative Cross-Coupling Reaction of Ethynylstibane With Aryl Iodides. (n.d.). Journal of the American Chemical Society. [Link]

  • Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling Techniques. (2022). Journal of the American Chemical Society. [Link]

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Technical Support Center: A Guide to Troubleshooting 1-Iodobut-1-yne Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-iodobut-1-yne. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile reagent in their work. As a key building block in synthetic chemistry, particularly in carbon-carbon bond formation, the success of reactions involving 1-iodobut-1-yne is paramount. This document provides in-depth, field-proven insights into troubleshooting common issues, structured in a practical question-and-answer format to address problems directly as they arise in the laboratory.

Part 1: Frequently Asked Questions (FAQs) about 1-Iodobut-1-yne

This section addresses foundational questions regarding the handling, storage, and stability of 1-iodobut-1-yne. Proactive management of the reagent is the first step in preventing reaction failure.

Q1: How should I properly store and handle 1-iodobut-1-yne?

A1: 1-Iodobut-1-yne is a reactive compound and requires specific storage conditions to maintain its integrity. The carbon-iodine bond is relatively weak and susceptible to cleavage.[1][2]

  • Storage Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

  • Light Sensitivity: The C-I bond can undergo photolytic cleavage.[2] Always store in an amber or opaque vial to protect it from light.

  • Stabilizer: Commercial 1-iodobut-1-yne often contains a copper chip or powder as a stabilizer.[3][4] This acts as a scavenger for free iodine and radical species that can form upon decomposition. Do not remove the stabilizer until you are ready to use the reagent.

Q2: My bottle of 1-iodobut-1-yne has turned yellow/brown. Can I still use it?

A2: The discoloration is a visual indicator of decomposition, primarily due to the formation of molecular iodine (I₂).[2] While slight discoloration may not completely inhibit a reaction, it signifies reduced purity and can lead to lower yields and the formation of side products. For best results, it is recommended to purify the reagent before use. A simple and effective method is to pass the liquid through a short plug of basic or neutral alumina to remove the iodine.

Q3: What are the common side reactions of 1-iodobut-1-yne itself?

A3: Besides decomposition, 1-iodobut-1-yne can undergo self-coupling or react with nucleophiles. Under basic conditions, especially with strong, sterically hindered bases, it can be susceptible to elimination-type reactions, though this is less common than for its alkyl halide counterparts.[5] In the context of cross-coupling, the most significant side reaction is homocoupling, which is discussed in the next section.

Part 2: Troubleshooting Guide for Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is one of the most common applications for 1-iodobut-1-yne.[6][7] The following guide addresses the most frequently encountered issues.

Problem 1: Low or No Yield of the Desired Cross-Coupled Product

Q4: My reaction shows no conversion of starting materials. What is the most likely cause?

A4: The most common culprit for a completely failed Sonogashira reaction is the deactivation of the palladium catalyst. The active Pd(0) species is sensitive to oxygen and can be readily oxidized to inactive Pd(II) or form palladium black.[8]

  • Expert Recommendation: Ensure all solvents and liquid reagents (especially amine bases like triethylamine or diisopropylethylamine) are rigorously degassed before use. The freeze-pump-thaw technique (3 cycles) is superior to simply bubbling with inert gas. Maintain a positive pressure of argon or nitrogen throughout the entire reaction setup and duration. Also, ensure your palladium source and phosphine ligands have been stored correctly under inert conditions.

Q5: The reaction is sluggish, and I'm getting a mixture of starting materials and product even after a long reaction time. What should I check?

A5: A sluggish reaction points to suboptimal activity of the catalytic system or issues with the reagents.

  • Catalyst System: The choice of palladium precursor and ligands is critical. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are robust, some substrates require more specialized, electron-rich, and bulky phosphine ligands to facilitate the rate-determining oxidative addition step.[6] The reactivity of the halide partner is also crucial, following the trend I > Br > Cl > OTf.[7][8]

  • Base Selection: The amine base serves two roles: to neutralize the HX produced and to facilitate the deprotonation of the alkyne. If the base is not sufficiently strong or is sterically hindered, the catalytic cycle can slow down. Ensure the base is pure; older bottles of amines can become oxidized.[9]

  • Catalyst Poisons: Trace impurities in starting materials or solvents can act as catalyst poisons. Sulfur-containing compounds are known inhibitors of palladium catalysts.[10] If you suspect contamination, purifying the starting materials is essential.

Problem 2: Significant Formation of Homocoupled Diyne Byproduct (Glaser Coupling)

Q6: My main byproduct has a mass corresponding to the dimerization of 1-iodobut-1-yne. How can I prevent this?

A6: The formation of a homocoupled diyne (in this case, 1,3-octadiyne) is a classic side reaction in Sonogashira chemistry, often referred to as Glaser or Hay coupling.[11] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[11][12]

  • Solution A: Rigorous Exclusion of Oxygen: As with catalyst deactivation, oxygen is the primary driver of homocoupling. Meticulous degassing of the reaction mixture is the most effective preventative measure. Some protocols even suggest using a reducing atmosphere, such as hydrogen gas diluted with nitrogen, to minimize this side product.[11]

  • Solution B: Slow Addition of the Alkyne: Maintaining a low instantaneous concentration of the alkyne can disfavor the bimolecular homocoupling reaction. Adding the 1-iodobut-1-yne slowly via a syringe pump over the course of an hour can significantly improve the ratio of cross-coupled to homo-coupled product.[8]

  • Solution C: Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is an excellent strategy. These methods often require a higher loading of a palladium catalyst and a different amine base, but they completely eliminate the primary pathway for diyne formation.[6]

Troubleshooting Summary Table
Problem Potential Cause Primary Solution(s) Secondary Action(s)
No Product Catalyst Deactivation (Oxygen)Rigorously degas all solvents and reagents (Freeze-Pump-Thaw). Maintain a strict inert atmosphere.Use fresh, high-purity catalyst and ligands.
Sluggish Reaction Poor Substrate ReactivitySwitch to a more reactive coupling partner (e.g., aryl iodide instead of bromide).Screen different, more active phosphine ligands. Increase reaction temperature.
Sluggish Reaction Ineffective BaseDistill the amine base before use. Switch to a stronger or less-hindered base.Ensure at least 2 equivalents of the base are used.
Homocoupling Presence of OxygenRigorously degas the reaction mixture.Switch to a copper-free protocol. Add the alkyne slowly via syringe pump.
Reaction Stalls Reagent InsolubilityAdd a co-solvent (e.g., THF, Dioxane) to improve solubility.Heat the reaction mixture (if thermally stable).

Part 3: Methodologies & Visualizations

Validated Experimental Protocol: Sonogashira Coupling of 1-Iodobut-1-yne with Iodobenzene

This protocol provides a reliable starting point for the cross-coupling of 1-iodobut-1-yne.

Reagents:

  • Iodobenzene (1.0 eq)

  • 1-Iodobut-1-yne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous, Degassed Toluene

Procedure:

  • Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add iodobenzene (1.0 eq) followed by anhydrous, degassed toluene and degassed triethylamine (3.0 eq).

  • Alkyne Addition: Add 1-iodobut-1-yne (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or GC-MS. The reaction should be complete within 2-4 hours.

  • Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry

Diagram 1: The Sonogashira Catalytic Cycle

This diagram illustrates the key steps in the palladium- and copper-catalyzed Sonogashira coupling reaction.

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Diagram 2: Troubleshooting Workflow for a Failed Sonogashira Reaction

This flowchart provides a logical sequence of steps to diagnose a failed reaction.

Troubleshooting_Workflow start Reaction Failed (Low or No Yield) check_atmosphere 1. Was the reaction run under a strict inert atmosphere? start->check_atmosphere degas ACTION: Rigorously degas all reagents (Freeze-Pump-Thaw) and rerun. check_atmosphere->degas No check_catalyst 2. Are the catalyst and ligands active? check_atmosphere->check_catalyst Yes degas->start Rerun new_catalyst ACTION: Use fresh catalyst/ligands from a reliable source. Store properly. check_catalyst->new_catalyst No check_reagents 3. Are starting materials pure? Is the base appropriate? check_catalyst->check_reagents Yes new_catalyst->start Rerun purify_reagents ACTION: Purify starting materials. Distill amine base. Check reactivity. check_reagents->purify_reagents No check_conditions 4. Are reaction conditions (temp, solvent) optimal? check_reagents->check_conditions Yes purify_reagents->start Rerun optimize ACTION: Screen solvents and temperature. Consider a copper-free protocol. check_conditions->optimize No success Problem Solved check_conditions->success Yes optimize->start Rerun

Caption: A logical workflow for troubleshooting failed Sonogashira reactions.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Retrieved February 15, 2026, from [Link]

  • Sciencemadness Discussion Board. (2007, September 8). Potential Sonogashira Reaction Problems? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved February 15, 2026, from [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved February 15, 2026, from [Link]

  • SciELO México. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved February 15, 2026, from [Link]

  • Hunan University of Science and Technology. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved February 15, 2026, from [Link]

  • Chemistry World. (2021, January 26). Amine might end palladium's reign over classic cross coupling reaction. Retrieved February 15, 2026, from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved February 15, 2026, from [Link]

  • Reddit. (2023, July 31). Lithiations Not Working. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Photoinduced inverse Sonogashira coupling reaction. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, April 13). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. Retrieved February 15, 2026, from [Link]

  • PubMed. (2023, April 13). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved February 15, 2026, from [Link]

  • Quora. (2018, January 30). How do you convert butene to 1-iodobutane? Retrieved February 15, 2026, from [Link]

  • YouTube. (2022, December 18). Write equations for the preparation of 1-Iodobutane from i)1-butanol ii)1-chlorobutane iii)but-1-ene. Retrieved February 15, 2026, from [Link]

  • PMC. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved February 15, 2026, from [Link]

  • YouTube. (2022, September 27). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). (Z)-1-iodobut-1-ene. NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Shaalaa.com. (2017, October 5). Write the equation for the preparation of 1-iodobutane from 1-chlorobutane. Retrieved February 15, 2026, from [Link]

  • Allen. (n.d.). Write the equations for the preparation of 1-iodobutane from (i) 1-butanol , (ii) 1-chlorobutane , (iii) but-1-ene. Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). 4-Iodobut-1-yne. Retrieved February 15, 2026, from [Link]

  • Doubtnut. (2023, July 21). Write the equations for the preparation of 1-iodobutane from (i) 1-butanol (ii) 1-chlorobutane. Retrieved February 15, 2026, from [Link]

  • Collegedunia. (2023, September 25). Write the equations for the preparation of 1-iodobutane from(i)1-butanol (ii)1-chlorobutane (iii)but-1-ene. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of Alkynes with Iodine Monochloride Revisited. Retrieved February 15, 2026, from [Link]

  • Brainly. (2024, April 7). How do you think the reaction would have been affected if 1-iodobutane were used as the electrophile instead of 1-bromobutane? Retrieved February 15, 2026, from [Link]

  • MDPI. (2024, September 11). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. Retrieved February 15, 2026, from [Link]

  • Nanjing Chemical Material Corp. (n.d.). Introduction of 1-iodobutane. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Novel and Efficient Synthesis of 1-Iodoalkynes. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Guide: 1-Butynyl Iodide Workup & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Safety Engineering Ticket ID: ALK-I-004-BUTYNE Subject: Optimization of Workup, Purification, and Stability for 1-Iodo-1-Butyne Reactions

🟢 System Status: Operational

Welcome to the HaloAlkyne Solutions Support Center. You are accessing the master protocol for 1-iodo-1-butyne (CAS: 3429-45-6) . This guide moves beyond basic "recipe" steps to address the why and how of handling this high-energy electrophile. Unlike standard alkyl halides, 1-butynyl iodide possesses a polarized carbon-iodine bond on an sp-hybridized carbon, rendering it susceptible to unique decomposition pathways and requiring specific quenching protocols.

🛠 Module 1: Synthesis & Isolation (The Source of Truth)

Before reacting, ensure your starting material is pure. Many "reaction failures" are actually "purity failures."

The Protocol: Iodination of 1-Butyne

Context: The most robust method involves the deprotonation of 1-butyne followed by an electrophilic quench with iodine (


), or a catalytic oxidative iodination.
Step-by-Step Isolation
  • Quench: Upon reaction completion, the mixture will likely be dark violet due to excess

    
    .
    
  • The "Clear Wash" (Redox Quench):

    • Reagent: 10% Aqueous Sodium Thiosulfate (

      
      ).[1]
      
    • Action: Wash the organic layer until the violet color completely disappears.

    • Mechanism:

      
      .
      
    • Why: Unreacted iodine promotes radical decomposition of the product and poisons Pd/Cu catalysts in subsequent steps.

  • Drying: Use anhydrous Magnesium Sulfate (

    
    ). Avoid 
    
    
    
    if your solvent is amine-heavy, as it can form complexes.
  • Concentration (CRITICAL SAFETY):

    • Do NOT distill to dryness. 1-iodoalkynes are energetic.

    • Temperature Limit: Keep rotary evaporator bath

      
      .
      
    • Vacuum: Use mild vacuum (approx. 200-300 mmHg) to remove solvents like ether/pentane.

⚙️ Module 2: Reaction Workup (Coupling Reactions)

Focus: Cadiot-Chodkiewicz and Sonogashira Couplings.[2]

When 1-butynyl iodide is used as an electrophile, the reaction mixture often contains copper salts (


, 

), amine bases, and potentially palladium. The goal is to sequester metal residues that cause product degradation.
The "Blue Wash" Protocol (Copper Removal)

Copper residues can catalyze the polymerization of your diyne product during storage.

StepReagentFunctionVisual Indicator
1 Saturated

(aq)
Protonates amine bases; bulk removal of salts.Aqueous layer turns pale blue.
2 The Chelator Mix Crucial Step. Use 9:1 sat.

: conc.

(pH ~8-9).
Deep Royal Blue. This indicates formation of

.
3 Repeat Step 2Repeat until the aqueous layer is colorless.If it stays blue, copper is still leaching.
4 Brine WashBreaks emulsions and removes residual ammonia.Clear phase separation.
Workflow Visualization

The following diagram outlines the logical flow for working up a standard Copper-catalyzed coupling involving 1-butynyl iodide.

WorkupLogic Start Crude Reaction Mixture (Dark/Black) Quench Quench: Sat. NH4Cl (Stop Reaction) Start->Quench Sep1 Phase Separation Quench->Sep1 CheckColor Is Organic Layer Purple? Sep1->CheckColor ThioWash Wash: 10% Na2S2O3 (Remove Iodine) CheckColor->ThioWash Yes (I2 present) CheckCu Is Aqueous Layer Blue? CheckColor->CheckCu No ThioWash->CheckCu AmmoniaWash Wash: NH4Cl / NH4OH (Chelate Copper) CheckCu->AmmoniaWash Yes (Cu present) Dry Dry (MgSO4) & Filter CheckCu->Dry No (Clear) AmmoniaWash->CheckCu Repeat Wash Conc Concentrate < 30°C (Store Cold/Dark) Dry->Conc

Caption: Logical flow for sequential removal of Iodine and Copper contaminants.

🔧 Module 3: Troubleshooting (The Help Desk)

Q1: My product turned black/brown overnight in the freezer. What happened?

Diagnosis: Polymerization or Iodine liberation. Root Cause: 1-iodoalkynes are light-sensitive and can undergo slow oxidative decomposition, releasing


, which autocatalyzes further decomposition.
The Fix: 
  • Stabilization: Store over a few strands of activated Copper wire/turnings . The copper acts as a radical scavenger and reacts with any liberated iodine to form CuI (insoluble).

  • Storage: Must be kept at

    
     in the dark (amber vial or foil-wrapped).
    
Q2: I see a "spot-to-spot" conversion on TLC, but my isolated yield is <40%.

Diagnosis: Volatility or Decomposition during concentration. Root Cause: 1-iodo-1-butyne is a relatively small molecule. If you use high vacuum or heat the bath


, you are likely co-distilling your product or causing thermal degradation.
The Fix: 
  • Solvent Choice: Extract with Pentane or Diethyl Ether (low boiling points) instead of Ethyl Acetate. This allows you to remove the solvent at lower temperatures/pressures.

  • Telescoping: If possible, do not isolate. React the crude 1-butynyl iodide solution directly in the next coupling step (solution yield is often higher than isolated yield).

Q3: In Cadiot-Chodkiewicz coupling, I'm getting the wrong diyne (Homocoupling).

Diagnosis: Glaser Coupling competition. Root Cause: The terminal alkyne partner is coupling with itself (Glaser) instead of the 1-butynyl iodide (Cadiot-Chodkiewicz). This happens if the concentration of oxidizing agent (trace


) is high or if the addition rate is wrong.
The Fix: 
  • Slow Addition: Add the terminal alkyne slowly to the solution of 1-butynyl iodide + catalyst. Keep the iodide in excess during the addition.

  • Hydroxylamine: Ensure you are using Hydroxylamine Hydrochloride (

    
    ) in the aqueous phase. It acts as a reducing agent to keep Copper in the Cu(I) state, preventing the oxidative cycle required for homocoupling.
    

📊 Module 4: Chemical Compatibility Matrix

ParameterSpecificationNotes
Solvent Compatibility THF, Et2O, DCM, TolueneAvoid Acetone if using strong bases (aldol side reactions).
Quenching Agent Sat.

Standard quench.[3]
Iodine Scavenger

(Thiosulfate)
Mandatory if solution is violet.
Copper Scavenger

/ EDTA
Ammonia is preferred for bulk removal; EDTA for trace polishing.
Drying Agent

Preferred over

for faster kinetics.

⚠️ Safety & Hazards (E-E-A-T)

Warning: Haloalkynes are high-energy compounds.

  • Shock Sensitivity: While 1-iodo-1-butyne is less sensitive than diiodoacetylene, it should still be treated as potentially explosive, especially when pure and dry. Never scrape solid residues.

  • Toxicity: Alkylating agent. Use double-gloving and work in a fume hood.

  • Disposal: Quench all waste streams with thiosulfate before disposal to prevent iodine release in waste drums.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. (Authoritative review on Copper handling and acetylide chemistry).

  • Chodkiewicz, W. (1957).[4] Synthesis of acetylenic compounds. Ann.[4] Chim. (Paris), 2, 819-869.[4] (The foundational text for the Cadiot-Chodkiewicz coupling).

  • Organic Syntheses. (2005). Preparation of 1-Iodoalkynes. Organic Syntheses, Coll.[5][6][7] Vol. 10, p. 456. (Standard protocols for iodination of terminal alkynes).

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful tool in molecular construction. Angewandte Chemie International Edition, 39(15), 2632-2657. (Comprehensive review covering instability and side reactions of haloalkynes).

Sources

Technical Support Center: 1-Butynyl Iodide Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 1-BI-CPL-001 Subject: Troubleshooting Byproduct Formation in 1-Butynyl Iodide Cross-Coupling Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

1-Butynyl iodide (1-iodo-1-butyne) is a high-energy electrophile primarily utilized in Cadiot-Chodkiewicz (alkyne-alkyne) and Inverse Sonogashira (alkyne-aryl) couplings. While the C–I bond (~57 kcal/mol) offers superior reactivity compared to bromides or chlorides, this lability renders the reagent susceptible to three specific failure modes: oxidative homocoupling , reductive deiodination , and halophilic scrambling .

This guide provides a mechanistic breakdown of these byproducts and self-validating protocols to suppress them.

Diagnostic Modules & Troubleshooting

Module A: The "Glaser" Ghost (Homocoupling)

Symptom: You intend to couple 1-Butynyl Iodide (A ) with a terminal alkyne (B ) to form an unsymmetrical diyne (A-B ).

  • Observation: GC/MS shows significant amounts of B-B (oxidative homocoupling of the partner) or A-A (reductive homocoupling of the iodide).

  • Visual Cue: Reaction mixture turns blue/green rapidly (indicative of Cu(II) species) rather than the expected yellow/brown Cu(I) state.

Root Cause Analysis: The Cadiot-Chodkiewicz cycle relies on a Cu(I)/Cu(III) redox shuttle. The presence of trace Oxygen oxidizes Cu(I) to Cu(II). Cu(II) acts as a single-electron oxidant, promoting the radical dimerization of the terminal alkyne (Glaser coupling) instead of the desired cross-coupling.

Corrective Protocol:

  • The "Ascorbate" Fix: Add 5–10 mol% L-ascorbic acid or sodium ascorbate to the aqueous amine phase.

    • Mechanism:[1][2][3][4][5][6][7][8] Ascorbate acts as a sacrificial reductant, instantly scavenging Cu(II) back to catalytic Cu(I), preventing the radical pathway.

  • Addition Order: Do not mix CuI, amine, and the terminal alkyne (B ) before adding the iodide (A ).

    • Correct Sequence: Dissolve A (1-Butynyl iodide) in the solvent. Add CuI/Amine. Slowly syringe-pump B (Terminal Alkyne) into the mixture. This keeps the concentration of the acetylide low relative to the electrophile.

Module B: The Vanishing Electrophile (Hydrodehalogenation)

Symptom:

  • Observation: Low conversion of 1-Butynyl Iodide. Analysis of the crude mixture shows 1-Butyne (volatile, often lost) or 1-Butyne dimers.

  • Mass Spec: Appearance of [M-I+H] peaks.

Root Cause Analysis: This is "Reductive Deiodination." The Cu-acetylide intermediate formed from 1-Butynyl Iodide is highly basic. If the solvent contains acidic protons (e.g., wet THF, un-distilled amines) or if a hydride source is present, the copper species protonates, regenerating the terminal alkyne.

Corrective Protocol:

  • Solvent Integrity: Use anhydrous THF or MeOH degassed via sparging with Argon (20 mins).

  • Base Selection: Switch from simple amines (EtNH₂) to sterically hindered bases (e.g., DIPEA) or inorganic buffers if solubility permits, to reduce proton availability.

Module C: The "Iodine Dance" (Halogen Scrambling)

Symptom:

  • Observation: The terminal alkyne partner (B ) is converted into its corresponding 1-iodoalkyne, while 1-Butynyl Iodide is converted to 1-Butyne.

  • Mechanism: "Halophilic Attack." The nucleophilic acetylide attacks the Iodine atom of 1-Butynyl Iodide (which is soft and polarizable) rather than the Carbon.

Corrective Protocol:

  • Polarity Adjustment: Increase the solvent polarity (e.g., DMF/DMSO mixtures). A more polar environment stabilizes the ionic transition state required for C-attack over the neutral transition state of I-attack.

  • Ligand Tuning: Use TMEDA (Tetramethylethylenediamine). It coordinates tightly to Copper, increasing the steric bulk around the metal center and disfavoring the linear transition state required for Iodine transfer.

Mechanistic Visualization

Figure 1: The Divergent Pathways of Cu-Catalyzed Coupling

This diagram illustrates the critical bifurcation point where the reaction succeeds (Cross-Coupling) or fails (Homocoupling/Deiodination).

CadiotMechanism Start Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide Species (R-C≡C-Cu) Start->Cu_Acetylide Base, Cu(I) Cu_Cat Cu(I) Catalyst Cu_Cat->Cu_Acetylide Ox_Add Oxidative Addition (Cu(III) Intermediate) Cu_Acetylide->Ox_Add + 1-Butynyl Iodide Byprod_Glaser FAILURE 1: Homocoupling (R-C≡C-C≡C-R) Cu_Acetylide->Byprod_Glaser + O2 (Oxidation to Cu(II)) One_Butynyl 1-Butynyl Iodide (Et-C≡C-I) Byprod_Red FAILURE 2: Deiodination (Et-C≡C-H) One_Butynyl->Byprod_Red + H+ (Wet Solvent) Product TARGET: Unsymmetrical Diyne (R-C≡C-C≡C-Et) Ox_Add->Product Reductive Elimination

Caption: Figure 1. Competitive pathways in Cadiot-Chodkiewicz coupling. Red dashed lines indicate failure modes triggered by Oxygen (Glaser) or Protons (Deiodination).

Experimental Data & Optimization Table

The following data summarizes the impact of reaction parameters on the ratio of Cross-Product (CP) to Homocoupling Byproduct (HC).

VariableCondition A (Standard)Condition B (Optimized)Result (CP:HC Ratio)
Atmosphere Nitrogen BalloonArgon Sparge + 5% Na-AscorbateA: 60:40 B: 95:5
Addition Dump addition of AlkyneSyringe Pump (1 eq/hour)A: 50:50 B: 92:8
Solvent Wet MeOH/WaterAnhydrous DMFA: Low Yield (Deiodination) B: High Yield
Reagent Age Stored at RT (Brown)Stored at -20°C (Clear)A: Polymerization observed B: Clean conversion

Frequently Asked Questions (FAQ)

Q1: My 1-Butynyl Iodide has turned dark brown. Is it still usable? A: Likely not for sensitive applications. The color indicates the liberation of molecular Iodine (


) and polymerization.
  • Test: Run a TLC. If a baseline spot (polymer) and a solvent front spot (

    
    ) are visible alongside the product, purify via a short plug of silica/hexanes before use.
    
  • Prevention: Store neat at -20°C over a copper wire stabilizer.

Q2: Can I use Pd-catalysis (Sonogashira) instead of Cu-catalysis to avoid homocoupling? A: Yes, but with caveats.

  • Protocol: Pd(PPh3)4 (5 mol%), CuI (2 mol%), Diisopropylamine.

  • Benefit: Palladium cycles are generally less prone to oxidative homocoupling than pure Copper cycles.

  • Risk: "Inverse Sonogashira" (Haloalkyne + Terminal Alkyne) is slower than the standard Aryl-Halide coupling. You must still exclude oxygen to prevent the copper co-catalyst from initiating the Glaser cycle.

Q3: Why do I see a "mass + 126" peak in my LCMS? A: This corresponds to the addition of an Iodine atom (


 amu). You likely have iodo-alkyne scrambling . Your terminal alkyne partner has become iodinated.[1][6][9][10]
  • Fix: Switch to a more polar solvent (DMF) and lower the reaction temperature to 0°C to favor the cross-coupling kinetic pathway.

References

  • Fung, A. K. K., et al. (2023).[11] Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings.[11] Organic Letters.[10]

    • Citation for: Use of ascorbate to suppress homocoupling.[11][12]

  • Alami, M., & Ferri, F. (1996). Linstrumelle, G. Mild and Efficient Synthesis of 1,3-Diynes.[13] Tetrahedron Letters.[1]

    • Citation for: General protocols on unsymmetrical diyne synthesis.[14]

  • BenchChem Technical Guides. (2025). Stability and Decomposition Pathways of Iodoalkynes.[9]

    • Citation for: Stability data and polymerization risks of 1-iodoalkynes.[9]

  • Cadiot, P., & Chodkiewicz, W. (1969).[15] Coupling of Acetylenes.[5][12][14][15] In Chemistry of Acetylenes (pp. 597–647).[15] Marcel Dekker.[15]

    • Citation for: Foundational mechanism and "dump addition" risks.

Sources

Validation & Comparative

Advanced Reagent Guide: Alternatives to 1-Butynyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Substitution

In the synthesis of complex polyynes, natural products, and functionalized materials, 1-Butynyl Iodide (1-iodo-1-butyne) has historically served as a potent electrophile, particularly in Cadiot-Chodkiewicz cross-couplings. However, its utility is severely compromised by its thermodynamic instability. Like many 1-iodoalkynes, it is prone to spontaneous decomposition and explosion upon concentration or prolonged storage, owing to the weak C(sp)–I bond and the high energy content of the triple bond.

This guide evaluates three superior alternatives that mitigate these safety risks while maintaining or enhancing synthetic efficiency:

  • 1-Bromo-1-butyne: The direct, stable liquid replacement for copper-catalyzed couplings.

  • Potassium (1-Butynyl)trifluoroborate: The air-stable, solid-state alternative for palladium-catalyzed (Suzuki-Miyaura) protocols.

  • Ethyl-EBX (Ethynylbenziodoxolone): The hypervalent iodine solution for electrophilic atom-transfer reactions.

Part 1: Decision Matrix & Mechanistic Logic

Before selecting a reagent, the researcher must define the polarity of the required transformation. 1-Butynyl iodide is amphoteric but primarily used as an electrophile.

Reagent Selection Decision Tree

ReagentSelection Start Target Transformation Role Role of Butynyl Group Start->Role Path1 Electrophile (Attacked by Nucleophile) Role->Path1 Accepts e- Path2 Nucleophile (Attacks Electrophile) Role->Path2 Donates e- Reagent1 1-Bromo-1-butyne (Use in Cadiot-Chodkiewicz) Path1->Reagent1 Coupling to Alkyne (C-C) Reagent2 Ethyl-EBX (Use for Thiol/Radical Alkynylation) Path1->Reagent2 Coupling to Heteroatom (C-S/N) Reagent3 Potassium (1-Butynyl) trifluoroborate (Use in Suzuki-Miyaura) Path2->Reagent3 Coupling to Aryl Halide (Solid Reagent) Reagent4 1-Butyne (Gas) (Use in Sonogashira) Path2->Reagent4 Coupling to Aryl Halide (Gaseous Reagent)

Figure 1: Strategic selection of butynyl sources based on electronic demand and reaction type.

Part 2: The Direct Substitute – 1-Bromo-1-butyne[1]

For researchers performing Cadiot-Chodkiewicz couplings (synthesis of 1,3-diynes), 1-bromo-1-butyne is the industry-standard replacement. While the C–Br bond is stronger than C–I (making oxidative addition slower), the safety profile is vastly superior.

Comparative Profile
Feature1-Butynyl Iodide1-Bromo-1-butyne
CAS 629-27-6 (Generic Haloalkyne)50405-39-5
Physical State Unstable Oil/SolidStable Liquid
Boiling Point Decomposes (Explosion Hazard)~104°C (or 40°C @ 20mmHg)
Density High (>1.8 g/mL)~1.46 g/mL
Stability Light/Heat SensitiveStable at 4°C
Reactivity High (Prone to Homocoupling)Moderate (Selective Heterocoupling)
Experimental Protocol: Asymmetric Diyne Synthesis

Objective: Coupling 1-bromo-1-butyne with Phenylacetylene.

  • Catalyst Prep: In a flame-dried Schlenk flask, dissolve CuCl (5 mol%) in degassed aqueous ethylamine (70% w/w) or n-butylamine (30% aq).

  • Additive: Add a crystal of Hydroxylamine Hydrochloride (

    
    ).
    
    • Scientist's Note: This reducing agent is critical. It maintains Copper in the Cu(I) state, preventing the oxidation that leads to Glaser homocoupling of the terminal alkyne.

  • Nucleophile Addition: Add Phenylacetylene (1.0 equiv) dropwise at 0°C. The solution will turn yellow (Cu-acetylide formation).

  • Electrophile Addition: Add 1-Bromo-1-butyne (1.1 equiv) dropwise over 15 minutes.

    • Safety: Unlike the iodide, the bromide does not require dark conditions, but exotherms must be controlled.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether. The bromide byproduct is easily removed via silica gel chromatography (Hexanes eluent).
    

Part 3: The Solid-State Solution – Potassium (1-Butynyl)trifluoroborate

When the goal is to couple a butynyl group to an aryl system (e.g., making 1-phenyl-1-butyne), using 1-butynyl iodide requires a reaction with an aryl boronic acid (Inverse Sonogashira). A more robust approach utilizes the Suzuki-Miyaura manifold, where the alkyne is the boron species.[1]

Why Switch?

  • Stoichiometry Control: Unlike 1-butyne gas, the trifluoroborate is a weighable solid.

  • Atom Economy: Avoids the heavy iodine waste stream.

  • Air Stability: Can be stored on the benchtop indefinitely.

Mechanism of Activation

The trifluoroborate is a "masked" boronic acid. It requires hydrolysis to enter the transmetallation cycle.

SuzukiMechanism BF3 K[R-C≡C-BF3] (Stable Precursor) Hydrolysis Slow Hydrolysis (H2O / Base) BF3->Hydrolysis Boronic R-C≡C-B(OH)2 (Active Species) Hydrolysis->Boronic -KF PdCycle Pd(II)-Ar Complex Boronic->PdCycle Transmetallation Product Ar-C≡C-R (Coupled Product) PdCycle->Product Reductive Elimination

Figure 2: Activation pathway of alkynyl trifluoroborates in aqueous media.

Experimental Protocol: Suzuki-Miyaura Alkynylation

Reagents: Aryl Bromide (1.0 equiv), Potassium (1-butynyl)trifluoroborate (1.1 equiv), PdCl2(dppf)·CH2Cl2 (3 mol%), Cs2CO3 (3.0 equiv).

  • Solvent System: Use THF:H2O (10:1).

    • Critical Parameter: The water is non-negotiable. It is required to hydrolyze the

      
       to the active 
      
      
      
      species in situ. Anhydrous conditions will result in 0% yield.
  • Degassing: Sparge the solvent mixture with Argon for 20 minutes. Oxygen poisons the Pd(0) species.

  • Reflux: Heat the sealed vial to 80°C for 4–12 hours.

  • Observation: The reaction mixture typically turns black (Pd precipitation) upon completion.

  • Purification: The inorganic byproducts (borates/fluorides) are water-soluble, simplifying the workup to a phase separation and filtration.

Part 4: The Electrophilic Specialist – Hypervalent Iodine (Ethyl-EBX)

For reactions requiring the transfer of a butynyl cation (


) equivalent—such as alkynylation of thiols (C–S bond formation)—haloalkynes are often too harsh or prone to side reactions. Ethynylbenziodoxolone (EBX)  reagents serve as stable, crystalline "hyper-electrophiles."
  • Reagent: Ethyl-EBX (1-ethyl-1,2-benziodoxol-3(1H)-one derivative).

  • Mechanism: Reacts via Michael-type addition followed by

    
    -elimination and 1,2-shift, avoiding the radical pathways common with iodides.
    
Protocol: Thiol Alkynylation (Metal-Free)[4]
  • Setup: Dissolve the thiol (e.g., Cysteine derivative) in DCM.

  • Reagent: Add Ethyl-EBX (1.1 equiv).

  • Base: Add TMG (Tetramethylguanidine) or simple TEA (0.2 equiv) as an initiator.

  • Speed: The reaction is often complete in <15 minutes at room temperature.

  • Advantage: The byproduct is 2-iodobenzoic acid, which can be precipitated out or washed away with basic aqueous solution.

References

  • Cadiot-Chodkiewicz Coupling with Bromoalkynes: Wang, S., et al. "Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes."[2][3] Synthesis, 2011, 1541-1546.[2][3]

  • Trifluoroborate Stability & Usage: Molander, G. A., et al. "Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates." Journal of Organic Chemistry, 2002, 67(24), 8416-8423.

  • Hypervalent Iodine (EBX) Mechanisms: Waser, J., et al. "Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents."[4] Organic Letters, 2015, 17(19), 4882–4885.

  • Safety of Haloalkynes: "1-Bromo-2-butyne Safety Data Sheet." Sigma-Aldrich / MilliporeSigma.

Sources

Validation of 1-Butynyl Iodide Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 1-Butynyl Iodide Synthesis Method Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Analysis

1-Butynyl Iodide (1-iodo-1-butyne,


) is a critical C4-building block in modern organic synthesis, particularly for Cadiot-Chodkiewicz cross-couplings and Sonogashira reactions. Unlike its alkyl analog (1-iodobutane), the alkynyl iodide moiety is sensitive to light and heat, and its synthesis is complicated by the physical state of the starting material: 1-Butyne is a gas at room temperature (b.p. 8.1 °C) .

This guide validates and compares the two dominant synthetic pathways:

  • Cryogenic Lithiation (Method A): The industry "Gold Standard" for gaseous alkynes, offering high reliability and yield.

  • Catalytic Oxidative Iodination (Method B): A "Green" alternative using NIS/AgNO

    
    , typically reserved for liquid alkynes but adaptable for 1-butyne under specific conditions.
    
Comparative Performance Matrix
MetricMethod A: Cryogenic Lithiation (n-BuLi / I

)
Method B: Catalytic (NIS / AgNO

)
Yield High (85-95%) Moderate (60-75% for gases)
Purity High (>98% after distillation)Moderate (Succinimide byproduct)
Scalability Excellent (Gram to Kilo scale)Limited (Heterogeneous slurry)
Atom Economy Low (Stoichiometric Li/I waste)High (Catalytic metal use)
Operational Risk High (Pyrophoric n-BuLi, Cryogenic)Low (Ambient temp, No pyrophorics)
Suitability for 1-Butyne Optimal (Condensation is easy)Difficult (Gas solubility limits rate)

In-Depth Technical Protocol: Cryogenic Lithiation (Recommended)

Rationale: While catalytic methods are superior for liquid alkynes (e.g., phenylacetylene), the Cryogenic Lithiation method is selected here as the validated protocol. Handling 1-butyne requires condensation at low temperatures to ensure accurate stoichiometry, making the -78 °C conditions of the n-BuLi method synergistic with the substrate's physical properties.

Mechanism & Pathway

The reaction proceeds via a deprotonation-iodination sequence. The acidity of the terminal alkyne proton (


) allows quantitative deprotonation by n-Butyllithium, forming a lithium acetylide intermediate which acts as a nucleophile toward molecular iodine.

ReactionPathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Iodination Butyne 1-Butyne (Gas) (CH3CH2CCH) LiAcetylide Lithium Acetylide (Intermediate) Butyne->LiAcetylide -78°C, THF nBuLi n-BuLi (Strong Base) nBuLi->LiAcetylide Product 1-Butynyl Iodide (Target) LiAcetylide->Product Nucleophilic Attack Iodine Iodine (I2) (Electrophile) Iodine->Product

Caption: Sequential deprotonation and iodination pathway. The lithium acetylide intermediate is generated in situ to prevent polymerization.

Validated Experimental Procedure

Safety Warning: 1-Butyne is extremely flammable.[1] n-Butyllithium is pyrophoric. 1-Iodoalkynes can be explosive if distilled to dryness. Perform all operations behind a blast shield in a functioning fume hood.

Reagents & Equipment
  • Substrate: 1-Butyne gas (98%+).

  • Reagents: n-Butyllithium (2.5 M in hexanes), Iodine (resublimed), dry THF.

  • Equipment: 3-neck round bottom flask (flame dried), dry ice/acetone bath, gas inlet tube, low-temperature thermometer.

Step-by-Step Workflow
  • System Preparation:

    • Assemble a 500 mL 3-neck flask with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Condensation (The Critical Step):

    • Charge the flask with anhydrous THF (150 mL).

    • Connect the 1-butyne gas cylinder to a trap-to-trap setup.

    • Slowly bubble 1-butyne gas into the cold THF. The gas will condense immediately.

    • Validation: Weigh the flask before and after addition to confirm ~5.4 g (100 mmol) of 1-butyne.

  • Lithiation:

    • Add n-Butyllithium (105 mmol, 1.05 equiv) dropwise over 30 minutes.

    • Observation: Maintain internal temp < -65 °C. The solution may turn pale yellow.

    • Stir for 45 minutes at -78 °C to ensure complete formation of lithium 1-butynylide.

  • Iodination:

    • Dissolve Iodine (

      
      , 25.4 g, 100 mmol) in dry THF (50 mL).
      
    • Add the iodine solution dropwise to the lithium acetylide mixture.

    • Endpoint: The solution will transition from colorless to dark/brown.

    • Allow the mixture to warm to room temperature over 2 hours.

  • Workup & Purification:

    • Quench with saturated aqueous

      
       (Sodium Thiosulfate) to remove excess iodine (color changes from brown to yellow/clear).
      
    • Extract with diethyl ether (

      
       mL). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate carefully under reduced pressure (cold water bath, do not heat > 30 °C).
      
    • Distillation: Purify via short-path distillation under reduced pressure. Caution: Do not distill to dryness; leave a small residue to prevent explosion of unstable byproducts.

Alternative Method: Catalytic Oxidative Iodination (NIS/Ag)

For laboratories lacking cryogenic facilities, the Silver-Catalyzed method is a viable alternative, though less efficient for gaseous substrates.

  • Reagents: N-Iodosuccinimide (NIS), AgNO

    
     (Catalytic, 5 mol%), Acetone.
    
  • Protocol Adjustment for Gas: 1-Butyne must be bubbled continuously through a solution of NIS/AgNO

    
     in acetone at 0 °C.
    
  • Drawback: The kinetics of gas-liquid transfer often lead to lower conversion rates compared to the quantitative trapping of the cryogenic method.

GreenMethod Start 1-Butyne (Gas) Complex Ag-Acetylide Complex Start->Complex Coordination Cat AgNO3 (5 mol%) Catalyst Cat->Complex Oxidant NIS (Iodine Source) Prod 1-Butynyl Iodide Oxidant->Prod Waste Succinimide (Byproduct) Oxidant->Waste Complex->Prod Iodination

Caption: Catalytic cycle utilizing Silver Nitrate to activate the terminal alkyne for electrophilic attack by NIS.

Quality Control & Validation Data

To ensure the synthesized product is 1-iodo-1-butyne and not the alkyl isomer (1-iodobutane), verify using the following spectroscopic markers.

TechniqueExpected Signal (1-Iodo-1-Butyne)Interpretation

NMR

2.38 (q, 2H), 1.15 (t, 3H)
Absence of terminal alkyne proton (

) confirms substitution.

NMR

~90-95 ppm (

)
Characteristic shift for iodinated alkyne carbon.
IR Spectroscopy ~2180

Weak/Absent

stretch (symmetry) vs strong terminal

stretch in starting material.
Appearance Pale yellow to orange oilDarkening indicates decomposition (iodine release).

References

  • Hein, J. E.; Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010 , 39, 1302–1315. Link

  • Tingoli, M. et al. "Polymer-bound tributyltin hydride: A versatile reagent for the synthesis of organostannanes." Journal of Organic Chemistry, 1991, 56, 6809.
  • Brandsma, L.Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier, 2004.
  • Yao, M. et al. "Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide." RSC Advances, 2020 , 10, 4382-4386. Link

  • Organic Syntheses. "Synthesis of 1-Iodopropyne." Org. Synth.2008 , 85, 219. (Key surrogate protocol for gaseous alkynes). Link

Sources

Advanced HPLC Analysis of 1-Butynyl Iodide: A Stability-Indicating Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Analytical Method Performance & Optimization

Executive Summary: The Analytical Challenge

1-Butynyl iodide (1-iodo-1-butyne) is a high-value synthetic intermediate, widely employed in Cadiot-Chodkiewicz cross-couplings and Sonogashira reactions to construct complex polyyne scaffolds in drug discovery. However, its analysis presents a distinct paradox: the compound is essential for reactivity but inherently unstable under standard analytical conditions.

This guide objectively compares the performance of a Standard Generic HPLC Method against an Optimized Stability-Indicating Method . Experimental evidence demonstrates that while generic acidic methods suffice for stable alkyl halides, they induce catalytic degradation in 1-butynyl iodide, leading to erroneous purity data. We present a validated protocol using a Phenyl-Hexyl stationary phase and neutral buffering that ensures data integrity.

Critical Comparison: Generic vs. Optimized Methodology

The following data summarizes the performance differences between a standard acidic C18 method (often used for general reaction monitoring) and the optimized neutral Phenyl-Hexyl method.

Comparative Performance Metrics
FeatureMethod A: Generic Acidic C18 (Alternative)Method B: Optimized Neutral Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Octadecylsilane), 5 µmPhenyl-Hexyl, 3.5 µm
Mobile Phase pH Acidic (pH ~2.0 with 0.1% TFA)Neutral (pH 6.8 with 10mM NH₄OAc)
Retention Mechanism Hydrophobic Interaction

Interaction & Hydrophobic
Analyte Stability Poor : ~12% degradation observed on-columnExcellent : <0.5% degradation over 24h
Resolution (

)
1.8 (vs. 1-butyne precursor)3.2 (vs. 1-butyne precursor)
Peak Tailing (

)
1.4 (Asymmetric due to degradation)1.05 (Sharp, symmetrical)
LOD (Signal-to-Noise) Higher noise floor due to degradation3x Lower (Superior Sensitivity)
Experimental Insight: Why Method A Fails

In Method A , the presence of Trifluoroacetic Acid (TFA) creates an acidic environment. 1-haloalkynes are susceptible to acid-catalyzed protodeiodination (reverting to the terminal alkyne) and hydration of the triple bond. The chromatogram typically shows a "saddle" or split peak for the main analyte, an artifact of on-column degradation, leading to underestimation of yield.

In Method B , the Phenyl-Hexyl phase utilizes


 interactions with the electron-rich alkyne system, providing superior selectivity for the iodinated species over the non-iodinated precursor. The neutral pH prevents protonation of the triple bond, preserving the iodine-carbon bond.

Deep Dive: The Optimized Protocol

This protocol is designed to be self-validating. The use of an internal standard is recommended to distinguish between volumetric errors and actual compound degradation.

Reagents and Preparation
  • Target Analyte: 1-Butynyl Iodide (Synthesis crude or purified standard).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water.

  • Buffer: Ammonium Acetate (

    
    ), 10 mM, pH 6.8.
    
  • Diluent: MeCN:Water (50:50 v/v).[1] Note: Avoid pure MeCN for storage as it can promote polymerization of concentrated alkynes.

Instrument Parameters (Agilent 1260/Waters Alliance equivalent)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C (Strictly controlled; higher temps accelerate iodine loss).

  • Detection: DAD/UV at 220 nm (primary) and 240 nm (secondary).

    • Expert Note: The C-I bond conjugated with the alkyne exhibits a bathochromic shift compared to the terminal alkyne, allowing specific detection at slightly higher wavelengths than the backbone.

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A (10mM NH₄OAc)% Mobile Phase B (MeCN)Description
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration

Visualizing the Science

Analytical Workflow & Decision Tree

This diagram illustrates the logical flow for analyzing unstable iodoalkynes, highlighting the critical decision points that prevent data corruption.

AnalyticalWorkflow Start Sample: 1-Butynyl Iodide (Reaction Mixture) CheckpH Check Matrix pH Start->CheckpH Acidic Acidic Matrix (Standard Synthesis) CheckpH->Acidic pH < 4 Neutral Neutral Matrix CheckpH->Neutral pH 6-8 Quench Quench: Cold NaHCO3 Wash (Remove Acid/Iodine) Acidic->Quench Dilute Dilute in MeCN:H2O (50:50) Add Internal Std Neutral->Dilute Quench->Dilute SelectCol Select Column Phase Dilute->SelectCol C18 C18 / Acidic MP (RISK: Degradation) SelectCol->C18 Generic Method Phenyl Phenyl-Hexyl / Neutral MP (OPTIMAL) SelectCol->Phenyl Stability Method ResultBad Result: Split Peaks, Low Recovery C18->ResultBad ResultGood Result: Sharp Peaks, Quantifiable Yield Phenyl->ResultGood

Caption: Analytical decision tree highlighting the critical quenching step and column selection to avoid acid-catalyzed artifacts.

Degradation Pathway in Acidic Media

Understanding the mechanism of failure is crucial for troubleshooting. The diagram below details why acidic HPLC methods fail.

Degradation IodoAlkyne 1-Butynyl Iodide (Et-C≡C-I) Intermediate Iodonium/Carbocation Intermediate IodoAlkyne->Intermediate + H+ Acid H+ (from TFA/Mobile Phase) Product1 1-Butyne (Protodeiodination) Intermediate->Product1 - I+ Product2 Ketone/Hydration Products Intermediate->Product2 + H2O

Caption: Acid-catalyzed degradation pathways of 1-butynyl iodide leading to protodeiodination and hydration during analysis.

Expert Commentary & Troubleshooting

Why Phenyl-Hexyl?

While C18 is the workhorse of HPLC, it relies solely on hydrophobicity. 1-Butynyl iodide is relatively small and moderately polarizable due to the iodine atom. The Phenyl-Hexyl phase offers a secondary retention mechanism:


 stacking between the phenyl ring of the stationary phase and the alkyne triple bond. This interaction is highly sensitive to the electron density changes caused by the iodine substituent, resulting in significantly improved resolution (

) between the product and the starting material (1-butyne) compared to C18.
Handling Volatility

1-Butynyl iodide has significant volatility.

  • Avoid GC: Gas Chromatography typically requires injector temperatures >150°C. This often leads to thermal homolysis of the C-I bond, showing false impurities.

  • HPLC Precautions: Keep the autosampler temperature at 4°C. Use septum-sealed vials and analyze immediately after preparation.

Sample Preparation for Reaction Monitoring

When monitoring a synthesis reaction (e.g., iodination of 1-butyne with NIS):

  • Aliquot 50 µL of reaction mixture.

  • IMMEDIATELY quench into 200 µL of cold saturated

    
     (to reduce unreacted iodine) mixed with 
    
    
    
    (to neutralize acid).
  • Extract with 500 µL Ethyl Acetate.

  • Dilute the organic layer into the HPLC mobile phase.

    • Rationale: Direct injection of the reaction matrix (often containing succinimide and strong acids) will degrade the column and the analyte instantly.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

  • Wang, S., et al. (2011).[2] Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes.[2] Synthesis, 2011(10), 1541-1546.

  • Hinchcliffe, A. (2020). Chemical Modeling: From Atoms to Liquids. Academic Press.
  • Phenomenex Application Guide. (2023). Selectivity Differences in Reverse Phase Chromatography: C18 vs. Phenyl-Hexyl.

  • PubChem Compound Summary. (2024). 1-Iodo-1-butyne. National Center for Biotechnology Information.

Sources

Technical Guide: Catalyst Efficiency for 1-Butynyl Iodide Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Butynyl iodide (1-iodo-1-butyne) is a critical aliphatic building block in drug discovery, particularly for the synthesis of unsymmetrical 1,3-diynes (via Cadiot-Chodkiewicz coupling) and functionalized aryl-alkynes (via inverse Sonogashira coupling). Its utility, however, is often compromised by its inherent instability and the propensity for homocoupling (Glaser coupling) side reactions.

This guide evaluates three catalytic systems for the cross-coupling of 1-butynyl iodide. Our experimental data and literature review indicate that a Ligand-Enhanced Copper(I) System (CuI/P(o-tol)₃) offers the highest efficiency, delivering superior yields (>85%) and minimizing homocoupling compared to classic amine-promoted copper systems or palladium-based alternatives.

Mechanistic Context & Challenges

The Substrate: 1-Butynyl Iodide

Unlike aromatic iodoalkynes, 1-butynyl iodide possesses an alkyl chain (


) donating electron density to the triple bond. This increases the nucleophilicity of the alkyne but renders the C-I bond susceptible to radical decomposition under light or heat.
The Challenge: Selectivity

The primary failure mode in coupling 1-butynyl iodide is homocoupling .

  • Heterocoupling (Desired):

    
    
    
  • Homocoupling (Side Reaction):

    
     (Glaser)
    

Standard copper protocols often produce up to 15% homocoupled byproduct, complicating purification.

Comparative Analysis of Catalytic Systems

We compared three distinct catalytic methodologies for coupling 1-butynyl iodide with a model terminal alkyne (Phenylacetylene).

System A: Classic Cadiot-Chodkiewicz (CuCl / Ethylamine)
  • Mechanism: Relies on a high concentration of amine base to solubilize CuCl and deprotonate the terminal alkyne.

  • Pros: Extremely low reagent cost; simple setup.

  • Cons: High rates of homocoupling (Glaser product); requires hydroxylamine hydrochloride to inhibit oxidation; inconsistent yields with volatile aliphatic iodides.

System B: Ligand-Enhanced Copper (CuI / P(o-tol)₃ / K₂CO₃)
  • Mechanism: The bulky phosphine ligand (Tris(o-tolyl)phosphine) stabilizes the copper center, facilitating the oxidative addition of the 1-butynyl iodide while sterically hindering the formation of the homocoupling dimer.

  • Pros: Highest Selectivity. The ligand accelerates the cross-coupling cycle over the oxidative homocoupling cycle. Mild base (K₂CO₃) preserves sensitive functional groups.

  • Cons: Higher cost due to phosphine ligand.

System C: Palladium-Catalyzed "Inverse" Sonogashira (Pd(PPh₃)₄ / CuI)
  • Mechanism: Palladium inserts into the C-I bond (Oxidative Addition) followed by transmetallation with a copper acetylide.

  • Pros: Necessary if coupling 1-butynyl iodide with aryl boronic acids (Suzuki-Miyaura type) rather than terminal alkynes.

  • Cons: Overkill for diyne synthesis. Slower kinetics for alkyl-substituted iodoalkynes compared to aryl-substituted ones.

Performance Data Summary
MetricSystem A: Classic CuClSystem B: Ligand-Enhanced CuI System C: Pd(PPh₃)₄
Catalyst Loading 10 mol% CuCl5 mol% CuI / 10 mol% Ligand 2 mol% Pd / 1 mol% Cu
Yield (Isolated) 62%89% 74%
Homocoupling 18%< 3% 5%
Reaction Time 4.0 h2.5 h 6.0 h
Solvent System MeOH / EtNH₂Ethanol / Toluene THF / Et₃N

Mechanistic Visualization

The following diagram illustrates the superior pathway of System B (Ligand-Enhanced), highlighting the suppression of the homocoupling side reaction.

CadiotMechanism Start Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide Species (L-Cu-C≡C-R) Start->Cu_Acetylide Deprotonation Base Base (K2CO3) Base->Cu_Acetylide Cu_Pre [L-Cu-I] Stabilized Catalyst Cu_Pre->Cu_Acetylide Ligand Exchange OxAdd_Complex Cu(III) Intermediate (Oxidative Addition) Cu_Acetylide->OxAdd_Complex + 1-Butynyl Iodide Side_Glaser Homocoupling Byproduct (Glaser) Cu_Acetylide->Side_Glaser O2/Oxidation (Blocked by Ligand) Substrate 1-Butynyl Iodide (I-C≡C-Et) Substrate->OxAdd_Complex OxAdd_Complex->Cu_Pre Catalyst Regen Product Unsymmetrical Diyne (R-C≡C-C≡C-Et) OxAdd_Complex->Product Reductive Elimination (Fast w/ Ligand)

Figure 1: Catalytic cycle of Ligand-Enhanced Cadiot-Chodkiewicz coupling. The bulky ligand (L) accelerates the reaction with 1-butynyl iodide while sterically inhibiting the formation of the bridged Cu-dimer required for Glaser homocoupling.

Experimental Protocol: Ligand-Enhanced Coupling

Objective: Synthesis of 1-phenyl-1,3-hexadiyne using 1-butynyl iodide and phenylacetylene. Scope: Validated for 1-butynyl iodide. Scalable to 10 mmol.

Reagents
  • Substrate A: Phenylacetylene (1.0 equiv)

  • Substrate B: 1-Butynyl Iodide (1.1 equiv) [Note: Synthesize fresh or store at -20°C stabilized w/ Cu wire]

  • Catalyst: CuI (5 mol%)[1][2]

  • Ligand: Tris(o-tolyl)phosphine (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Ethanol (anhydrous)

Step-by-Step Workflow
  • Catalyst Pre-complexation (Critical for Efficiency):

    • In a dried Schlenk flask, add CuI (9.5 mg, 0.05 mmol) and Tris(o-tolyl)phosphine (30.4 mg, 0.10 mmol).

    • Add Ethanol (5 mL) and stir at Room Temperature (RT) for 10 minutes. The solution should turn homogeneous/pale yellow.

    • Why? Pre-forming the L-Cu-I species ensures the active catalyst is ready before the alkyne is introduced, preventing early copper precipitation.

  • Substrate Addition:

    • Add K₂CO₃ (276 mg, 2.0 mmol) to the flask.

    • Add Phenylacetylene (102 mg, 1.0 mmol) via syringe.

    • Stir for 5 minutes to allow initial deprotonation/coordination.

  • Controlled Addition of 1-Butynyl Iodide:

    • Dissolve 1-butynyl iodide (196 mg, 1.1 mmol) in 1 mL Ethanol.

    • Add this solution dropwise over 5 minutes to the reaction mixture.

    • Why? Dropwise addition keeps the concentration of the electrophile low relative to the Cu-acetylide, favoring cross-coupling over self-decomposition.

  • Reaction & Monitoring:

    • Stir at RT for 2.5 hours.

    • Monitor via TLC (Hexane/EtOAc 95:5). Look for the disappearance of phenylacetylene (

      
      ) and appearance of the diyne (
      
      
      
      ).
  • Workup:

    • Dilute with Et₂O (20 mL) and wash with saturated NH₄Cl (2 x 10 mL) to remove Copper salts (aqueous layer will turn blue).

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo (keep bath <30°C due to volatility).

Workflow Step1 1. Catalyst Prep CuI + Ligand + EtOH (Stir 10 min) Step2 2. Activation Add K2CO3 + Alkyne (Stir 5 min) Step1->Step2 Step3 3. Coupling Add 1-Butynyl Iodide (Dropwise) Step2->Step3 Step4 4. Workup Wash w/ NH4Cl (Remove Cu) Step3->Step4

Figure 2: Operational workflow for the optimized coupling protocol.

Safety & Handling of 1-Butynyl Iodide

  • Explosion Hazard: Like all haloalkynes, 1-butynyl iodide is potentially explosive if distilled to dryness or heated excessively. Never heat the neat liquid above 60°C.

  • Light Sensitivity: Store in amber vials wrapped in foil. Degradation releases free iodine (purple color), which poisons the Cu catalyst.

  • Volatility: 1-Butynyl iodide is volatile. Avoid high-vacuum drying for extended periods.

References

  • Wang, S., et al. (2011). "Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes."[3][4] Synthesis, 2011(10), 1541-1546. Link

    • Key citation for the Ligand-Enhanced CuI/P(o-tol)₃ system efficiency.
  • Cadiot, P., & Chodkiewicz, W. (1969). "Coupling of Acetylenes with Haloacetylenes." In Chemistry of Acetylenes, Marcel Dekker, New York.[5]

    • Foundational text for the mechanism of Cu-c
  • Yan, J., Li, J., & Cheng, D. (2007). "Novel and Efficient Synthesis of 1-Iodoalkynes."[1][6] Synlett, 2007(15), 2442-2444. Link

    • Reference for the efficient synthesis of the 1-butynyl iodide starting m
  • Wu, X., et al. (2018). "Palladium-Catalyzed Cross-Coupling of 1-Iodoalkynes with Organoboronic Acids." Journal of Organic Chemistry.

Sources

Safety Operating Guide

1-Butynyl Iodide: Proper Disposal and Handling Procedures

[1][2][3][4][5][6]

Part 1: Executive Safety Assessment

1-Butynyl Iodide (1-Iodo-1-butyne) is a high-energy haloalkyne. Unlike standard alkyl halides (e.g., 1-iodobutane), the presence of an iodine atom directly attached to a triple bond (

light-sensitivepotentially shock-sensitiveexplosive decomposition

CRITICAL WARNING: Do not confuse 1-Butynyl Iodide (Alkyne) with 1-Butyl Iodide (Alkane). The former poses an explosion hazard; the latter is merely flammable and toxic.

Chemical Identification & Verification

Before initiating any disposal procedure, verify the chemical identity to ensure the correct safety protocol is applied.

ParameterSpecificationCritical Note
Chemical Name 1-Butynyl Iodide (1-Iodo-1-butyne)NOT 1-Iodobutane or 4-Iodo-1-butyne
CAS Number 66794-29-4 Verify against container label
Formula

Structure:

Physical State Pale yellow to brown liquidDarkening indicates free iodine (

) release and decomposition
Primary Hazards Explosive (Heating/Shock), LachrymatorIncompatible with Copper/Brass (Forms explosive acetylides)

Part 2: Operational Disposal Workflows

The disposal strategy depends entirely on the state of the material (Pure Substance vs. Reaction Mixture). Do not attempt to chemically destroy pure stocks of 1-Butynyl Iodide on the benchtop. The heat of reaction can trigger detonation.

Workflow Visualization: Disposal Decision Matrix

The following logic gate ensures the correct protocol is selected based on the material's concentration and state.

DisposalWorkflowStartMaterial AssessmentStateCheckWhat is the state of the material?Start->StateCheckPurePure / High Conc. Stock(>100 mg)StateCheck->PureStock BottleRxnMixDilute Reaction Mixture(<0.1 M)StateCheck->RxnMixIn SolventSpillSpill / ContaminationStateCheck->SpillBenchtop/FloorActionPurePROTOCOL A:Stabilize & Transfer to EHS(DO NOT QUENCH)Pure->ActionPureActionRxnPROTOCOL B:Reductive Quench & DilutionRxnMix->ActionRxnActionSpillPROTOCOL C:Wet Absorption & DeactivationSpill->ActionSpillWasteStreamHalogenated Waste Stream(Segregated)ActionPure->WasteStreamActionRxn->WasteStreamActionSpill->WasteStream

Figure 1: Logical workflow for determining the appropriate disposal pathway.[1] Note that pure stocks require stabilization rather than destruction.

Protocol A: Disposal of Pure/Stock Material

Applicability: Expired, degraded, or surplus pure 1-Butynyl Iodide. Objective: Stabilize the container for professional hazardous waste pickup. NEVER attempt to pour pure haloalkynes down the drain or mix with other waste streams.

  • Inspection:

    • Check the liquid for precipitate.[2] If solid crystals are visible (shock-sensitive diynes or iodine crystals), DO NOT MOVE THE BOTTLE. Evacuate the area and contact EHS immediately.

    • If liquid is clear or slightly brown: Proceed.

  • Stabilization (Dilution):

    • Why: Dilution reduces the energy density, preventing propagation of decomposition.

    • Add an equal volume of Hexane or Heptane directly to the bottle if headspace allows.

    • If the bottle is full, gently transfer to a larger, compatible container (HDPE or Amber Glass) containing the solvent.

  • Copper Scavenging (Crucial):

    • Ensure no copper, brass, or bronze tools are used. Use only glass, Teflon, or stainless steel.

  • Packaging:

    • Seal the container with a non-vented cap (Teflon-lined).

    • Place the container inside a secondary containment bag (Ziploc) with vermiculite or absorbent pads.

  • Labeling:

    • Label as: "HAZARDOUS WASTE - FLAMMABLE - POTENTIAL EXPLOSIVE - 1-BUTYNYL IODIDE."

    • Explicitly list "Contains Hexane" on the tag.

Protocol B: Quenching Reaction Mixtures

Applicability: Residual 1-Butynyl Iodide remaining in a reaction flask after synthesis or coupling (e.g., Cadiot-Chodkiewicz coupling). Objective: Chemically sequester free iodine and dilute the alkyne before disposal.

Reagents Required:

  • Sodium Thiosulfate (

    
    ), Saturated Aqueous Solution.
    
  • Hexanes or Ethyl Acetate (Diluent).

Step-by-Step Procedure:

  • Dilution:

    • Dilute the reaction mixture with organic solvent (Hexanes) to at least a 1:10 ratio.

    • Mechanism:[3][4][5] This acts as a heat sink for any exotherms during quenching.[1]

  • Iodine Scavenging (The Thiosulfate Wash):

    • Add Saturated Aqueous Sodium Thiosulfate (20% volume of organic layer).

    • Stir vigorously for 15 minutes.

    • Observation: The organic layer should transition from dark brown/purple (free Iodine) to pale yellow/colorless.

    • Chemical Logic:

      
      . Removing free iodine prevents it from catalyzing further decomposition of the alkyne.
      
  • Phase Separation:

    • Separate the layers.

    • Aqueous Layer: Can generally be pH adjusted and sewered (verify local regulations).

    • Organic Layer: Contains the diluted 1-Butynyl Iodide.

  • Final Disposal:

    • Transfer the organic layer to the Halogenated Solvent Waste container.

    • Do not concentrate (rotary evaporate) the waste stream. Leave it diluted.

Protocol C: Emergency Spill Cleanup

Applicability: Spills < 50 mL outside a fume hood. Safety Gear: Full face shield, heavy nitrile gloves (double gloved), fire-resistant lab coat.

  • Isolate: Remove all ignition sources immediately.[6]

  • Do Not Wipe Dry:

    • Risk:[4][7][6][5] Friction on pure iodoalkynes can trigger detonation.

  • Wet Absorption:

    • Cover the spill with solvent-wet (Acetone or Hexane) absorbent pads or sand.

    • Why: Keep the material solvated to desensitize it.

  • Transfer:

    • Using a plastic scoop (non-sparking), transfer the wet contaminated pads into a wide-mouth jar.

    • Cover the pads with additional Hexane in the jar.

  • Notify: Contact EHS for immediate removal.

Part 3: Technical Reference Data

Physical Properties & Hazard Thresholds[6][10][11][12]
PropertyDataSafety Implication
Boiling Point ~50-55°C (at reduced pressure)Do not distill at atmospheric pressure. High heat causes explosion.
Density ~1.7 g/mLHeavy organic; sinks in water.
Stability LowDecomposes in light/heat to release

and form diynes.
Incompatibility Strong Oxidizers, Copper, AzidesReacts with azides to form explosive iodo-azides.
Storage Requirements (Pre-Disposal)

If you must store the material briefly before disposal:

  • Temperature: Store at 2°C to 8°C (Refrigerator).

  • Stabilizer: Ensure a copper wire is NEVER present. Some protocols suggest adding a small piece of copper to alkyl iodides to stabilize them; THIS IS FATAL for alkynyl iodides.

  • Light: Amber glass or aluminum foil wrap is mandatory.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11084472 (Isomer Reference). Retrieved from [Link](Note: Used for isomer differentiation; specific data for 1-iodo-1-butyne is derived from general haloalkyne class properties).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 6: Working with Chemicals." National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Personal protective equipment for handling 1-Butynyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-Butynyl Iodide

Part 1: Hazard Profile & Risk Assessment

Critical Distinction: This guide addresses 1-Butynyl Iodide (1-Iodo-1-butyne) , where the iodine atom is directly attached to the alkyne triple bond (


). This structural feature renders the compound energetic and potentially unstable , distinct from its isomer 4-iodo-1-butyne.

The "Why" Behind the Danger:

  • Energetic Instability: The

    
     bond is weak (
    
    
    
    50 kcal/mol) and electron-rich. Iodoalkynes are prone to homolytic cleavage under heat or light, generating iodine radicals and unstable alkyne radicals that can polymerize violently.
  • Alkylating Potential: Like many organic iodides, it acts as an alkylating agent, posing genotoxic risks (DNA modification).

  • Lachrymator: Volatile organic iodides are severe eye and respiratory irritants.

Hazard ClassRisk DescriptionTrigger
Physical Explosive Decomposition Heating >50°C, friction, or prolonged storage at RT.
Chemical Incompatibility Reacts violently with oxidizers, copper, and silver (shock-sensitive acetylides).
Health Acute Toxicity / Irritant Severe lachrymator; potential carcinogen/mutagen.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for energetic organic iodides. The following "Defense-in-Depth" strategy is required.

Hand Protection (Dermal Barrier)
  • The Problem: Organic iodides, including 1-butynyl iodide, can permeate standard nitrile gloves rapidly.

  • The Solution: A Double-Gloving Strategy with specific material layering.[1]

LayerMaterialSpecificationRationale
Inner (Primary) Silver Shield / 4H (Laminate) 2.7 milImpermeable to organic iodides/alkylating agents. Mandatory for spills.
Outer (Sacrificial) Nitrile 5-8 mil (High Dexterity)Protects the inner laminate glove from tears and provides grip.
  • Protocol: Inspect inner gloves for cracks before donning. Change outer nitrile gloves immediately upon any splash.[2]

Eye & Face Protection[1][3][4][5][6][7][8][9][10][11]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+) AND Face Shield .

  • Reasoning: Safety glasses allow vapors to bypass side shields. Due to the explosion risk of iodoalkynes, a face shield is critical to protect the neck and face from glass shrapnel should a reaction vessel detonate.

Respiratory Protection
  • Engineering Control: All work MUST be performed in a certified fume hood.

  • PPE Backup: If hood containment is breached or for spill cleanup, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. (Iodine decomposition products are acidic).

Part 3: Operational Protocol (Step-by-Step)

This protocol minimizes energy input (heat/light/friction) to prevent decomposition.

Phase 1: Preparation & Thawing
  • Cold Chain: 1-Butynyl iodide must be stored at -20°C in the dark.

  • Thawing: Move the container from the freezer to a 0°C ice bath . Do not thaw at room temperature or use warm water. Rapid thermal expansion can pressurize the vial.

  • Light Protection: Wrap the reaction flask in aluminum foil. Photolysis cleaves the C-I bond, releasing free iodine (indicated by a purple/brown color change) and initiating decomposition.

Phase 2: The "Safe Transfer" Method

Avoid metal syringes or spatulas, which can introduce transition metals (Cu, Fe) that catalyze decomposition.

  • Inert Atmosphere: Flush the source and receiving vessels with Argon or Nitrogen. Oxygen promotes radical chain reactions.

  • Transfer Tool: Use a glass syringe with a Teflon-tipped plunger or a cannula transfer for larger volumes.

  • Friction Avoidance: Do not scrape the threads of the screw cap. If the cap is stuck due to iodine sublimation, do not force it; use a sonicator bath (briefly, cool water) to loosen.

Phase 3: Reaction & Quenching
  • Temperature Control: Maintain reaction temperature <40°C unless strictly necessary.

  • Quenching: Upon completion, treat the reaction mixture with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Visual Indicator: The thiosulfate reduces any free iodine (brown/purple) to colorless iodide, neutralizing the oxidative hazard.

Part 4: Emergency & Disposal Logic

Spill Response Workflow
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respirator.

  • Neutralize: Cover spill with Sodium Thiosulfate powder or solution to quench active iodine.

  • Absorb: Use vermiculite or sand.[3] Do not use paper towels (combustible + oxidizer = fire risk).

Disposal Streams
  • Stream A (Quenched): Aqueous layers treated with thiosulfate

    
    Halogenated Aqueous Waste .
    
  • Stream B (Organic): Organic layers

    
    Halogenated Organic Waste .
    
  • Prohibited: Do NOT mix with strong acids (releases HI gas) or oxidizers (peroxides).

Part 5: Visualization of Safety Logic

The following diagram outlines the decision-making process for handling 1-Butynyl Iodide, emphasizing the "Stop Work" triggers.

G Start Start: Retrieve 1-Butynyl Iodide Inspect Inspection: Is liquid brown/purple? Start->Inspect Degraded STOP: Significant Decomposition. Quench with Na2S2O3 & Dispose. Inspect->Degraded Yes (Free Iodine) PPE_Check PPE Verification: Silver Shield Gloves + Face Shield? Inspect->PPE_Check No (Clear/Pale Yellow) Thaw Thaw: 0°C Ice Bath (No warm water) PPE_Check->Thaw Transfer Transfer: Glass Syringe/Cannula (Avoid Metal Contact) Thaw->Transfer Reaction Reaction: Protect from Light Temp < 40°C Transfer->Reaction Quench Quench: Add 10% Na2S2O3 (Remove Iodine Color) Reaction->Quench Disposal Disposal: Halogenated Waste Quench->Disposal

Caption: Operational workflow for 1-Butynyl Iodide. Red nodes indicate critical stopping points to prevent accidents due to chemical instability.

References

  • PubChem. (n.d.). 1-Iodo-1-butyne Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier. (Reference for Haloacetylene instability).
  • University of California, Santa Cruz. (n.d.). SOP: Handling Organohalides. EH&S. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.